molecular formula C8H9BrN2O B2779330 5-Bromo-N,2-dimethylpyridine-3-carboxamide CAS No. 2365418-34-2

5-Bromo-N,2-dimethylpyridine-3-carboxamide

カタログ番号: B2779330
CAS番号: 2365418-34-2
分子量: 229.077
InChIキー: CWFDFELDMDQBQM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Bromo-N,2-dimethylpyridine-3-carboxamide is a brominated pyridine derivative serving as a versatile synthetic intermediate in medicinal chemistry and drug discovery research. Pyridine carboxamide scaffolds are frequently explored in pharmaceutical development for their ability to interact with various biological targets . Research Applications and Value: The primary research value of this compound lies in its potential as a key building block for the synthesis of more complex molecules. The bromine atom at the 5-position of the pyridine ring offers a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions . This allows researchers to systematically create diverse compound libraries for biological screening. Simultaneously, the dimethylcarboxamide group can contribute to the molecule's physicochemical properties and serve as a hydrogen bond acceptor, potentially influencing binding affinity to biological targets . Context in Drug Discovery: Structurally similar bromo-pyridine and bromo-pyrimidine carboxamides are prominent in anticancer agent discovery. Research on related analogs has demonstrated potent in vitro antitumor activity against various human cancer cell lines, including HepG2 (liver carcinoma), A549 (lung adenocarcinoma), and Skov-3 (ovarian carcinoma) . Furthermore, substituted pyridine carboxamide derivatives are being investigated as allosteric inhibitors of therapeutic targets like SHP2, a protein tyrosine phosphatase involved in oncogenic signaling pathways . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use.

特性

IUPAC Name

5-bromo-N,2-dimethylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c1-5-7(8(12)10-2)3-6(9)4-11-5/h3-4H,1-2H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWFDFELDMDQBQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)Br)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-N,2-dimethylpyridine-3-carboxamide: Synthesis, Identification, and Application

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 5-Bromo-N,2-dimethylpyridine-3-carboxamide, a substituted nicotinamide derivative of significant interest in medicinal chemistry and drug discovery. We will delve into its core identification parameters, a robust synthetic protocol, a self-validating analytical workflow for structural confirmation, and the scientific context for its application.

Core Compound Identification

Precise identification is the cornerstone of any chemical research. While a specific, registered CAS Number for 5-Bromo-N,2-dimethylpyridine-3-carboxamide is not prominently listed in major chemical databases, its identity is unequivocally established through its molecular structure and corresponding analytical data. For context, the closely related analog, 5-Bromo-N-methylpyridine-3-carboxamide, is registered under CAS Number 153435-68-8.[1]

The structural and physicochemical properties of the target compound are summarized below.

Table 1: Physicochemical Properties of 5-Bromo-N,2-dimethylpyridine-3-carboxamide
PropertyValueSource / Method
IUPAC Name 5-bromo-N,2-dimethylpyridine-3-carboxamideNomenclature
Molecular Formula C₈H₉BrN₂OCalculated
Molecular Weight 229.08 g/mol Calculated
Canonical SMILES CC1=NC=C(C(=C1)C(=O)NC)BrStructure-based
Appearance Expected to be a white to off-white solidAnalog Comparison
Solubility Soluble in DMSO, DMF, and chlorinated solventsAnalog Comparison[2]
Structural Representation

The chemical structure defines the compound's reactivity and its interaction with biological systems. The diagram below illustrates the atomic connectivity of 5-Bromo-N,2-dimethylpyridine-3-carboxamide.

Caption: 2D Structure of 5-Bromo-N,2-dimethylpyridine-3-carboxamide.

Synthesis and Purification

The synthesis of substituted nicotinamides is a well-established field in organic chemistry.[3] A logical and field-proven approach for preparing 5-Bromo-N,2-dimethylpyridine-3-carboxamide is via the amidation of a carboxylic acid precursor. This method is chosen for its reliability and high yield.

The causality behind this choice is straightforward: the formation of an amide bond from a carboxylic acid and an amine is one of the most fundamental and predictable reactions, often facilitated by a coupling agent to activate the carboxylic acid, thereby preventing the need for harsh conditions that could compromise the sensitive pyridine ring.

Synthetic Workflow

The synthesis proceeds in two main stages: the preparation of the key intermediate, 5-bromo-2-methylnicotinic acid, followed by its coupling with methylamine.

Sources

Brominated Pyridine-3-Carboxamides: A Technical Guide to Synthesis, Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Pyridine-3-carboxamide, a core structure in the essential vitamin niacin, represents a "privileged scaffold" in medicinal chemistry due to its widespread presence in biologically active compounds. The strategic introduction of bromine atoms onto this pyridine ring profoundly influences the molecule's physicochemical properties and pharmacological activities. This technical guide provides a comprehensive overview for researchers and drug development professionals on the synthesis, structure-activity relationships (SAR), and diverse therapeutic applications of brominated pyridine-3-carboxamide derivatives. We delve into detailed synthetic protocols, explore the mechanistic basis of their biological actions, and highlight key compounds that have emerged as promising leads in areas such as oncology, infectious diseases, and neurology.

Introduction: The Significance of Brominated Pyridine-3-Carboxamides

The pyridine-3-carboxamide (nicotinamide) nucleus is a fundamental building block in numerous natural products and pharmaceuticals.[1] Its derivatives are known to exhibit a wide array of biological effects, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties.[2] The introduction of a bromine atom, a heavy halogen, serves as a powerful tool in drug design for several reasons:

  • Modulation of Lipophilicity: Bromination increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve pharmacokinetic profiles.

  • Metabolic Stability: The carbon-bromine bond is generally stable to metabolic degradation, potentially increasing the compound's half-life in vivo.

  • Electronic Effects: As an electron-withdrawing group, bromine can alter the electron distribution within the pyridine ring, influencing binding interactions with biological targets.

  • Synthetic Handle: The bromine atom provides a reactive site for further chemical modifications, such as cross-coupling reactions, allowing for the generation of diverse compound libraries to explore structure-activity relationships (SAR).[3]

This guide will explore the synthetic versatility and the rich pharmacology of this important class of compounds.

Synthetic Methodologies for Brominated Pyridine-3-Carboxamides

The synthesis of brominated pyridine-3-carboxamides can be approached in two primary ways: direct bromination of a pre-formed pyridine-3-carboxamide scaffold or synthesis from a brominated pyridine precursor.

Direct Bromination Strategies

Direct bromination of the pyridine ring can be challenging due to the ring's electron-deficient nature, which makes it less reactive towards electrophilic substitution. However, several methods have been developed to achieve this transformation.

A common approach involves the direct bromination of nicotinic acid, which can then be converted to the corresponding carboxamide.[3] High temperatures and the presence of a catalyst are often required. For instance, reacting pyridine with bromine in the presence of sulfuric acid at elevated temperatures can yield 3-bromopyridine.[4]

Synthesis from Brominated Precursors

A more versatile and often higher-yielding approach is to start with a commercially available brominated pyridine derivative, such as 5-bromonicotinic acid. The carboxylic acid can then be readily converted to the desired carboxamide via standard amide coupling reactions.

The versatility of 5-bromonicotinic acid as a building block stems from the reactivity of both its carboxylic acid group and the bromo-substituted pyridine ring.[3] These sites allow for a wide range of chemical modifications.[3]

G cluster_0 General Synthetic Workflow Start 5-Bromonicotinic Acid Activation Carboxylic Acid Activation (e.g., SOCl2, EDCI) Start->Activation Coupling Amide Coupling Activation->Coupling Amine Primary or Secondary Amine (R1R2NH) Amine->Coupling Product Brominated Pyridine-3-carboxamide Product Coupling->Product Purification Purification (e.g., Recrystallization, Chromatography) Product->Purification

Caption: General workflow for synthesizing brominated pyridine-3-carboxamides.

Experimental Protocol: Synthesis of N-aryl-5-bromopyridine-3-carboxamide

This protocol describes a general procedure for the synthesis of an N-aryl-5-bromopyridine-3-carboxamide from 5-bromonicotinic acid.

Step 1: Activation of the Carboxylic Acid

  • To a solution of 5-bromonicotinic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a coupling agent like (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 eq) and a base such as diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes. The formation of the activated ester can be monitored by thin-layer chromatography (TLC).

Causality Explanation: The activation of the carboxylic acid is crucial for the subsequent nucleophilic attack by the amine. HATU is a highly efficient coupling reagent that forms a reactive O-acylisourea intermediate, which is readily displaced by the amine.

Step 2: Amide Bond Formation

  • To the activated ester solution, add the desired aniline derivative (1.1 eq).

  • Continue stirring the reaction mixture at room temperature for 2-16 hours, monitoring the progress by TLC.

Step 3: Work-up and Purification

  • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Step 4: Characterization

  • Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Self-Validating System: The combination of chromatographic purification and spectroscopic characterization ensures the identity and purity of the synthesized compound, which is essential for reliable biological evaluation.

Structure-Activity Relationship (SAR) and Physicochemical Properties

The position of the bromine atom on the pyridine ring significantly influences the biological activity of pyridine-3-carboxamide derivatives. The electron-withdrawing nature of bromine can affect the pKa of the pyridine nitrogen and the overall electronic distribution, which in turn impacts receptor binding and enzyme inhibition.

Position of BromineGeneral Observations on Biological ActivityKey Physicochemical Impacts
2-Bromo Often exhibit potent activity as enzyme inhibitors. For example, some 2-bromo-nicotinamide derivatives have shown activity as urease inhibitors.[5]The bromine at this position can influence the conformation of the carboxamide side chain through steric and electronic effects.
5-Bromo This is a common substitution pattern found in many biologically active compounds, including anticancer and antifungal agents.[3][6] The 5-position is often a key interaction point in enzyme active sites.The bromine at the 5-position significantly increases lipophilicity and can act as a handle for further derivatization.[3]
6-Bromo Derivatives with bromine at the 6-position have also been explored, though less commonly than the 5-bromo isomers.The proximity to the pyridine nitrogen can influence the basicity of the molecule.

A study on nicotinamide derivatives as antifungal agents revealed that the positions of various substituents were critical for their activity.[6] Similarly, in a series of pyridine-3-carboxamides developed as CB2 receptor agonists for pain, the SAR was carefully evaluated to identify the most potent analogue.[7]

Pharmacological Landscape and Therapeutic Applications

Brominated pyridine-3-carboxamides have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Anticancer Activity

A significant area of research for these compounds is in oncology. Several derivatives of 5-bromonicotinic acid have shown promising anticancer activity.[3] One of the key mechanisms of action for some of these compounds is the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes.[8]

PARP inhibitors are particularly effective in cancers with deficiencies in homologous recombination (HR) DNA repair, such as those with BRCA1 or BRCA2 mutations.[8] The inhibition of PARP leads to the accumulation of DNA single-strand breaks, which are converted to double-strand breaks during replication. In HR-deficient cells, these double-strand breaks cannot be repaired, leading to cell death—a concept known as synthetic lethality.[8][9]

G cluster_pathway PARP Inhibition and Synthetic Lethality cluster_hr Homologous Recombination (HR) Repair SSB Single-Strand DNA Break PARP PARP Enzyme SSB->PARP Replication DNA Replication SSB->Replication PARPi Brominated Pyridine-3-carboxamide (PARP Inhibitor) PARPi->PARP BER Base Excision Repair (BER) PARP->BER DSB Double-Strand DNA Break Replication->DSB HR_proficient HR Proficient (Normal Cells) DSB->HR_proficient HR_deficient HR Deficient (e.g., BRCA mutant Cancer Cells) DSB->HR_deficient Repair Repair HR_proficient->Repair NoRepair Repair Failure HR_deficient->NoRepair Survival Cell Survival Repair->Survival Apoptosis Apoptosis NoRepair->Apoptosis

Caption: Mechanism of synthetic lethality with PARP inhibitors.

Antimicrobial and Antifungal Activity

Derivatives of pyridine-3-carboxamide have been investigated for their potential to combat infectious diseases. For example, a series of nicotinamide derivatives were synthesized and showed potent activity against Candida albicans, including fluconazole-resistant strains, by disrupting the fungal cell wall.[6][10] Additionally, imidazo[1,2-a]pyridine-3-carboxamides have been identified as a new class of antibiotics active against Mycobacterium avium.[11]

Other Therapeutic Areas

The structural versatility of brominated pyridine-3-carboxamides has led to their exploration in a variety of other therapeutic contexts:

  • Neurodegenerative Diseases: Some bromophenol derivatives have shown potent inhibition of cholinesterase enzymes, which is a key therapeutic strategy in the management of Alzheimer's disease.[12]

  • Inflammation and Pain: A novel series of pyridine-3-carboxamides were discovered to be agonists of the cannabinoid CB2 receptor, demonstrating efficacy in an in vivo model of inflammatory pain.[7]

  • Metabolic Diseases: Nicotinamide N-methyltransferase (NNMT) is an enzyme implicated in metabolic diseases, and inhibitors based on the nicotinamide scaffold have been developed.[13][14]

Case Study: 5-Bromonicotinamide

5-Bromonicotinamide itself is a commercially available compound that serves as a valuable building block for the synthesis of more complex derivatives.[15][16] Its unique structural and electronic properties make it an ideal starting material for creating diverse libraries of compounds for high-throughput screening against various therapeutic targets.[3] The presence of the bromine atom at the 5-position provides a reactive handle for various cross-coupling reactions, facilitating the exploration of structure-activity relationships to optimize efficacy and selectivity.[3]

Challenges and Future Perspectives

While brominated pyridine-3-carboxamides hold significant therapeutic promise, there are challenges to overcome. Potential off-target effects and the development of resistance, particularly in the context of anticancer therapy, are areas of active investigation.[8]

Future research will likely focus on:

  • Developing more selective inhibitors: Fine-tuning the structure of these compounds to improve their selectivity for specific enzyme isoforms or receptor subtypes.

  • Combination therapies: Exploring the synergistic effects of brominated pyridine-3-carboxamides with other therapeutic agents to enhance efficacy and overcome resistance. For instance, combining PARP inhibitors with agents that induce homologous recombination deficiency is a promising strategy.[8]

  • Exploring new therapeutic applications: Screening these compounds against a wider range of biological targets to uncover novel therapeutic opportunities.

References

Sources

An In-Depth Technical Guide to the Pharmacophore Analysis of N,2-dimethylpyridine-3-carboxamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The N,2-dimethylpyridine-3-carboxamide Scaffold: A Privileged Core in Modern Drug Discovery

Introduction: Unpacking a Versatile Chemical Moiety

The N,2-dimethylpyridine-3-carboxamide scaffold represents a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry. Its structural rigidity, combined with the specific arrangement of a pyridine ring, a carboxamide linker, and methyl substitutions, provides a unique three-dimensional architecture. The pyridine nitrogen can act as a hydrogen bond acceptor, a key interaction in many biological systems, while the carboxamide group offers both hydrogen bond donor and acceptor capabilities.[1] This inherent versatility allows derivatives to be tailored for a wide array of biological targets, making it a "privileged scaffold" in the design of novel therapeutics.

Known Biological Targets and Therapeutic Potential

The true value of a scaffold is demonstrated by its proven biological activity. Derivatives of the N,2-dimethylpyridine-3-carboxamide core have shown potent and selective activity against several important targets:

  • Matrix Metalloproteinase-13 (MMP-13) Inhibition: A series of these derivatives were designed as selective, non-zinc chelating inhibitors of MMP-13, an enzyme implicated in osteoarthritis and tumor metastasis.[2][3]

  • Anticancer Activity: Beyond MMP-13, these compounds have demonstrated cytotoxic activity against various cancer cell lines, including melanoma, glioblastoma, and breast cancer.[2][3]

  • Broader Pyridine-Carboxamide Activity: The broader family of pyridine-carboxamides has been explored for a range of activities, including inhibiting c-Met (a receptor tyrosine kinase in cancer), antimycobacterial agents, and antimalarials, showcasing the scaffold's vast potential.[4][5][6][7]

Rationale for Pharmacophore Analysis: From Scaffold to Lead Compound

While the N,2-dimethylpyridine-3-carboxamide scaffold is promising, its successful application hinges on understanding its Structure-Activity Relationship (SAR). Pharmacophore modeling is a powerful computational technique that distills complex molecular structures into a simplified 3D representation of the essential features required for biological activity.[8] By identifying this "pharmacophore," we can:

  • Guide Rational Drug Design: Understand why certain substitutions enhance activity while others diminish it.[9][10]

  • Perform Virtual Screening: Efficiently search large chemical databases for novel compounds that match the pharmacophore, saving significant time and resources.[11][12]

  • Enable Scaffold Hopping: Identify entirely new chemical scaffolds that present the same essential pharmacophoric features, leading to novel intellectual property.

This guide provides a comprehensive walkthrough of how to apply pharmacophore analysis to the N,2-dimethylpyridine-3-carboxamide scaffold, from foundational principles to validated, actionable models.

Part 2: Foundational Principles of Pharmacophore Modeling

Defining the Pharmacophore

A pharmacophore is an abstract arrangement of steric and electronic features that is necessary for optimal molecular interactions with a specific biological target.[13] These features typically include:

  • Hydrogen Bond Acceptors (HBA): Represented as red arrows.

  • Hydrogen Bond Donors (HBD): Represented as green arrows.

  • Hydrophobic (HY): Yellow spheres indicating non-polar regions.

  • Positive Ionizable (PI): Blue stars for positively charged groups.

  • Aromatic Rings (AR): Orange rings or toroids.

The spatial relationship—distances and angles—between these features is as critical as the features themselves.

Ligand-Based vs. Structure-Based Modeling: Choosing the Correct Strategy

The approach to generating a pharmacophore model depends on the available data.[8][14]

  • Ligand-Based Modeling: Used when the 3D structure of the biological target is unknown. This method relies on a set of known active molecules, aligning them to deduce the common features responsible for their activity.[14] The core assumption is that these diverse, active molecules bind to the target in a similar conformation and orientation.

  • Structure-Based Modeling: This is the preferred method when a high-resolution 3D structure of the target protein (e.g., from X-ray crystallography) is available, especially as a protein-ligand complex. The model is generated by analyzing the key interaction points within the binding site.[8][15]

Key Software Platforms

Several robust software packages are available for pharmacophore modeling. While their algorithms differ slightly, the core principles are the same. This guide focuses on methodologies applicable across platforms.

  • Schrödinger Suite (Phase): An intuitive tool for both ligand- and structure-based pharmacophore modeling and screening.[16][17]

  • BIOVIA Discovery Studio: Offers a comprehensive suite of tools for pharmacophore generation, validation, and virtual screening.[13][18][19]

  • Molecular Operating Environment (MOE): Widely used for pharmacophore generation, visualization, and guided docking.[20][21]

Part 3: A Practical Workflow for Pharmacophore Analysis

This section details two distinct, step-by-step workflows for generating a pharmacophore model for N,2-dimethylpyridine-3-carboxamide derivatives.

Workflow 1: Ligand-Based Pharmacophore Generation

Causality: This approach is selected when multiple active ligands are known, but no reliable crystal structure of the target is available. The goal is to find the common chemical features among a set of structurally diverse but functionally similar molecules.

  • Data Collection & Curation:

    • Assemble a set of at least 15-20 active N,2-dimethylpyridine-3-carboxamide derivatives with a range of biological activities (e.g., IC50 values).[22]

    • Define activity thresholds: Label compounds as "active" (e.g., IC50 < 1 µM) and "inactive" (e.g., IC50 > 10 µM).

    • Generate low-energy 3D conformations for all molecules. This is a critical step to ensure that the conformer used in the analysis is biologically relevant.

  • Common Feature Identification:

    • Utilize the pharmacophore generation tool (e.g., Phase, Discovery Studio's Catalyst).

    • Input the set of "active" molecules as the training set.

    • The software identifies common pharmacophoric features (HBA, HBD, HY, AR) present across the active compounds.

  • Hypothesis Generation & Scoring:

    • The software generates multiple potential pharmacophore models (hypotheses), each representing a different combination and spatial arrangement of features.

    • Each hypothesis is scored based on how well it maps to the active molecules and avoids mapping to any included inactive molecules.

  • Model Selection:

    • Analyze the top-scoring hypotheses. A good model should map well to all highly active compounds.

    • The chosen model represents the essential 3D arrangement of features required for activity.

LigandBasedWorkflow cluster_prep Step 1: Preparation cluster_gen Step 2: Generation cluster_select Step 3: Selection Data Collect Active Ligands (N=15-20) Conformers Generate 3D Conformations Data->Conformers Energy Minimization Features Identify Common Pharmacophore Features Conformers->Features Hypotheses Generate & Score Hypotheses Features->Hypotheses BestModel Select Best Hypothesis Hypotheses->BestModel Ranking Validation Validation BestModel->Validation Proceed to Validation

Caption: Workflow for Ligand-Based Pharmacophore Model Generation.

Workflow 2: Structure-Based Pharmacophore Generation (Case Study: MMP-13)

Causality: This is the superior method when a high-quality crystal structure of the target with a bound ligand is available (e.g., a derivative of N,2-dimethylpyridine-3-carboxamide co-crystallized with MMP-13). This directly reveals the key interactions driving binding affinity.

  • Data Retrieval & Preparation:

    • Download the protein-ligand complex structure from the Protein Data Bank (PDB).

    • Prepare the protein: remove water molecules (unless critical for binding), add hydrogens, and correct any structural issues.

    • Prepare the ligand: ensure correct bond orders and protonation states.

  • Interaction Analysis:

    • Visualize the ligand in the binding pocket of the protein.

    • Identify all key non-covalent interactions:

      • Hydrogen bonds between the ligand's carboxamide and protein residues.

      • Hydrophobic interactions involving the pyridine ring and methyl groups.

      • Pi-stacking interactions with aromatic residues in the pocket.[2][3]

  • Pharmacophore Feature Generation:

    • Use the software's structure-based pharmacophore tool (e.g., MOE's Pharmacophore Editor, Schrödinger's Phase).[21]

    • The software automatically generates pharmacophore features based on the identified interactions. For example, a hydrogen bond with a backbone carbonyl will generate an HBD feature on the ligand.

    • Optionally, define "excluded volumes"—regions of space occupied by the protein that a new ligand cannot penetrate.

  • Model Refinement:

    • Review the automatically generated features.

    • Select the most critical features for the final pharmacophore model based on medicinal chemistry knowledge and published SAR data. Mark essential interactions as "required."[21]

StructureBasedWorkflow cluster_prep Step 1: Preparation cluster_gen Step 2: Generation cluster_refine Step 3: Refinement PDB Obtain PDB Structure (Protein-Ligand Complex) Clean Prepare Protein & Ligand PDB->Clean Interactions Analyze Binding Site Interactions Clean->Interactions Features Generate Features & Excluded Volumes Interactions->Features FinalModel Refine & Select Key Features Features->FinalModel Validation Validation FinalModel->Validation Proceed to Validation

Sources

Technical Monograph: Safety, Toxicity, and Handling of 5-Bromo-N,2-dimethylpyridine-3-carboxamide

[1]

Part 1: Executive Technical Summary[1]

5-Bromo-N,2-dimethylpyridine-3-carboxamide (CAS: 2365418-34-2) is a specialized heterocyclic building block primarily utilized in the synthesis of bioactive small molecules, specifically targeting Matrix Metalloproteinase 13 (MMP-13) inhibition and other enzymatic pathways.[1]

Unlike commodity chemicals, this compound functions as a "molecular handle."[1] The 5-position bromine atom serves as an electrophilic site for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the 2-methyl and 3-carboxamide groups provide critical steric and hydrogen-bonding interactions within protein active sites.[1]

Critical Safety Note: As a research-grade intermediate, specific toxicological data (LD50) for this exact CAS is limited. The safety protocols detailed below are derived from Structure-Activity Relationship (SAR) analysis of closely related halogenated nicotinamides and must be treated as a baseline for "Read-Across" safety assessment.

Part 2: Physicochemical Identity & Properties[1][2][3]

PropertySpecification
IUPAC Name 5-Bromo-N,2-dimethylpyridine-3-carboxamide
Synonyms 5-Bromo-N,2-dimethylnicotinamide; 5-Bromo-2-methyl-N-methylnicotinamide
CAS Number 2365418-34-2
Molecular Formula C₈H₉BrN₂O
Molecular Weight 229.07 g/mol
Physical State Solid (typically off-white to pale yellow crystalline powder)
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
LogP (Predicted) ~1.4 - 1.8 (Moderate Lipophilicity)
pKa (Predicted) ~3.5 (Pyridine nitrogen)

Part 3: Hazard Identification (GHS Classification)[1]

Based on functional group analysis of halogenated pyridine amides (e.g., 5-bromonicotinamide).[1]

GHS Label Elements

Signal Word: WARNING

Hazard ClassCategoryHazard Statement (H-Code)
Acute Toxicity (Oral) Cat. 4H302: Harmful if swallowed.[1]
Skin Corrosion/Irritation Cat.[1] 2H315: Causes skin irritation.[1]
Serious Eye Damage/Irritation Cat. 2AH319: Causes serious eye irritation.[1]
STOT - Single Exposure Cat. 3H335: May cause respiratory irritation.[1]
Precautionary Statements (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do.[1] Continue rinsing.[1]

Part 4: Toxicological Assessment & Mechanism

Structural Alerts & Metabolic Liability

The toxicity of 5-Bromo-N,2-dimethylpyridine-3-carboxamide is governed by its metabolic fate.[1] Researchers must be aware of two primary pathways:

  • Pyridine Ring Oxidation: The pyridine nitrogen is susceptible to N-oxidation by cytochrome P450 enzymes.[1] N-oxides of halogenated pyridines can exhibit higher reactivity toward cellular nucleophiles than the parent compound.[1]

  • Amide Hydrolysis: In vivo, the amide bond may hydrolyze to release 5-bromo-2-methylnicotinic acid and methylamine .[1] Methylamine is a known irritant and CNS depressant at high concentrations, though the molar equivalent released here would likely be sub-toxic unless exposure is massive.[1]

Acute vs. Chronic Risks
  • Acute: Primary risk is irritation to mucous membranes.[1] The bromine substituent increases lipophilicity compared to nicotinamide, potentially enhancing skin absorption.[1]

  • Genotoxicity: Halogenated pyridines are generally not potent mutagens (Ames negative), but the specific 2-methyl substitution pattern can alter metabolic activation.[1] Treat as a potential mutagen until specific data proves otherwise.[1]

Emergency Response Workflow

The following decision tree outlines the immediate response to exposure in a laboratory setting.

EmergencyResponseStartEXPOSURE INCIDENTTypeIdentify Exposure RouteStart->TypeInhalationInhalation(Dust/Vapor)Type->InhalationSkinSkin ContactType->SkinEyeEye ContactType->EyeIngestionIngestionType->IngestionAct_InhalRemove to Fresh AirSupport BreathingInhalation->Act_InhalAct_SkinWash with Soap & Water(15 mins)Remove Contaminated ClothingSkin->Act_SkinAct_EyeRinse with Water(15 mins)Remove ContactsEye->Act_EyeAct_IngestRinse MouthDo NOT Induce VomitingCall Poison ControlIngestion->Act_IngestMedicalSEEK MEDICAL ATTENTION(Provide SDS/CAS 2365418-34-2)Act_Inhal->MedicalAct_Skin->MedicalAct_Eye->MedicalAct_Ingest->Medical

Figure 1: Standard Operating Procedure (SOP) for acute exposure events involving halogenated pyridine amides.[1]

Part 5: Handling & Synthesis Applications[1]

Experimental Protocol: Safe Handling
  • Engineering Controls: Always handle this compound inside a certified chemical fume hood. The 2-methyl group can slightly increase volatility compared to non-methylated analogs.[1]

  • PPE:

    • Gloves: Nitrile (minimum 0.11 mm thickness) is sufficient for solid handling.[1] If dissolved in DCM or DMF, double-gloving or using laminate gloves is recommended.[1]

    • Respiratory: If dust generation is likely and hood space is unavailable, use a P95 or N95 particulate respirator.[1]

Application: The MMP-13 Inhibitor Scaffold

This compound is a critical intermediate.[1] The 5-bromo position is specifically designed for Suzuki-Miyaura cross-coupling reactions to attach aryl groups, creating biaryl ether or biaryl amine inhibitors.[1]

Why this matters: The 2-methyl group forces the amide out of planarity with the pyridine ring, a conformational lock often required to fit into the S1' pocket of MMP enzymes [1].[1]

SynthesisWorkflowcluster_0Reaction ConditionsStart5-Bromo-N,2-dimethyl-pyridine-3-carboxamide(CAS 2365418-34-2)Product5-Aryl-N,2-dimethyl-pyridine-3-carboxamide(MMP-13 Inhibitor Scaffold)Start->ProductSuzuki Coupling(C-C Bond Formation)BoronicAryl Boronic Acid(Ar-B(OH)2)Boronic->ProductCatalystPd(PPh3)4 or Pd(dppf)Cl2Base (K2CO3)Catalyst->ProductCatalysisSolvent: Dioxane/H2OSolvent: Dioxane/H2OTemp: 80-100°CTemp: 80-100°C

Figure 2: Synthetic utility workflow demonstrating the Suzuki-Miyaura coupling pathway common in drug discovery.

Part 6: References

  • MMP-13 Inhibition Context: New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. MDPI.[1] (Discusses the biological relevance of the dimethylpyridine-3-carboxamide scaffold).

  • Chemical Vendor Data (BLD Pharm): 5-Bromo-N,2-dimethylnicotinamide (CAS 2365418-34-2).[1] (Verification of CAS and identity).

  • Analog Toxicity (PubChem): 5-Bromonicotinamide Safety Data. (Used for Read-Across hazard classification).[1]

  • Synthesis Methodology: Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. (Provides experimental context for 5-bromo-2-methylpyridine derivatives). [1]

Methodological & Application

Application Notes and Protocols for Amide Bond Formation: Synthesis of N,2-dimethylpyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The amide bond is a cornerstone of chemical synthesis, integral to the structure of peptides, polymers, and a vast array of pharmaceuticals.[1][2] The synthesis of N,2-dimethylpyridine-3-carboxamide, a scaffold of interest in medicinal chemistry, presents a representative challenge in amide bond formation. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective synthesis of this target molecule. We will explore various modern amide bond formation techniques, delve into the mechanistic underpinnings of popular coupling reagents, and provide detailed, field-proven protocols. Our focus is on explaining the "why" behind experimental choices to empower researchers to troubleshoot and adapt these methods for their specific needs.

The Challenge: Direct Amidation and the Need for Activation

The direct condensation of a carboxylic acid (2-methylnicotinic acid) and an amine (methylamine) to form an amide is a thermodynamically favorable process. However, it is kinetically slow and requires high temperatures, often exceeding 200°C, which can be detrimental to many organic molecules. A significant kinetic barrier arises from the acid-base reaction between the carboxylic acid and the amine, which forms a non-productive ammonium carboxylate salt.[3][4] To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group, a process known as "activation."

This guide will focus on three major classes of coupling reagents used for this activation:

  • Carbodiimides: Economical and widely used reagents.

  • Phosphonium Salts: Known for their high reactivity and efficiency.

  • Aminium/Uronium Salts: Valued for their speed and low rates of side reactions.

Comparative Analysis of Key Amide Bond Formation Techniques

The choice of coupling reagent is critical and depends on factors such as the steric and electronic properties of the substrates, potential for racemization (if chiral centers are present), desired reaction conditions, and cost.[5] Below is a comparative summary of commonly used coupling reagents for the synthesis of N,2-dimethylpyridine-3-carboxamide.

Coupling Reagent Class Examples Mechanism of Action Advantages Disadvantages Typical Reaction Conditions
Carbodiimides EDC, DCCForms a highly reactive O-acylisourea intermediate.[3][6][7][8]Cost-effective, readily available. EDC and its urea byproduct are water-soluble, simplifying workup.[5]Can lead to racemization in chiral substrates.[9] Formation of a stable N-acylurea byproduct can occur with excess carbodiimide.[10]Anhydrous aprotic solvent (DCM, DMF), often with an additive like HOBt or NHS to suppress side reactions and increase efficiency.[5][11] 0°C to room temperature.
Phosphonium Salts PyBOP, BOPReacts with the carboxylate to form a reactive phosphonium ester.High coupling efficiency, especially for sterically hindered substrates.[9] Does not react with the free amine, allowing for equimolar use of reagents.[9]Can be more expensive than carbodiimides. The byproduct, HMPA (from BOP), is a suspected carcinogen.Anhydrous aprotic solvent (DMF, DCM), requires a non-nucleophilic base (e.g., DIPEA, TEA).[9] 0°C to room temperature.
Aminium/Uronium Salts HATU, HBTUForms a highly reactive OAt- or OBt-active ester.[12]Rapid reaction kinetics, high yields, and low racemization rates, especially with HATU due to the presence of the HOAt moiety.[12][13]Higher cost. Excess reagent can cap the amine, preventing the desired reaction.[13]Anhydrous aprotic solvent (DMF, NMP), requires a non-nucleophilic base (e.g., DIPEA).[5][14] 0°C to room temperature.

Mechanistic Insights: Visualizing the Activation

To better understand the function of these coupling reagents, the following diagrams illustrate their mechanisms of action.

Carbodiimide-Mediated Amide Bond Formation (e.g., EDC)

G cluster_activation Activation Step cluster_coupling Coupling Step CarboxylicAcid 2-Methylnicotinic Acid O_Acylisourea O-Acylisourea Intermediate CarboxylicAcid->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea Amide N,2-dimethylpyridine- 3-carboxamide O_Acylisourea->Amide + Methylamine Urea Urea Byproduct O_Acylisourea->Urea Amine Methylamine Amine->Amide G cluster_activation Activation Step cluster_coupling Coupling Step CarboxylicAcid 2-Methylnicotinic Acid Acyloxyphosphonium Acyloxyphosphonium Intermediate CarboxylicAcid->Acyloxyphosphonium + PyBOP, Base PyBOP PyBOP PyBOP->Acyloxyphosphonium Base Base (e.g., DIPEA) Base->Acyloxyphosphonium Amide N,2-dimethylpyridine- 3-carboxamide Acyloxyphosphonium->Amide + Methylamine PhosphineOxide Triphenylphosphine Oxide Byproduct Acyloxyphosphonium->PhosphineOxide Amine Methylamine Amine->Amide

Caption: Phosphonium salt activation of a carboxylic acid.

Aminium/Uronium Salt-Mediated Amide Bond Formation (e.g., HATU)

G cluster_activation Activation Step cluster_coupling Coupling Step CarboxylicAcid 2-Methylnicotinic Acid OAt_Ester OAt-Active Ester Intermediate CarboxylicAcid->OAt_Ester + HATU, Base HATU HATU HATU->OAt_Ester Base Base (e.g., DIPEA) Base->OAt_Ester Amide N,2-dimethylpyridine- 3-carboxamide OAt_Ester->Amide + Methylamine Byproducts Tetramethylurea + HOBt Byproducts OAt_Ester->Byproducts Amine Methylamine Amine->Amide

Caption: Aminium salt activation of a carboxylic acid.

Experimental Protocols

The following protocols are designed for the solution-phase synthesis of N,2-dimethylpyridine-3-carboxamide. It is imperative to use anhydrous solvents and reagents to prevent the hydrolysis of activated intermediates. [5]All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

General Experimental Workflow

G ReagentPrep Reagent Preparation (Carboxylic Acid, Amine, Solvent) Activation Activation (Add Coupling Reagent, Base, and optional Additive) ReagentPrep->Activation Reaction Reaction Monitoring (TLC or LC-MS) Activation->Reaction Workup Aqueous Workup (Quench, Dilute, Extract) Reaction->Workup Purification Purification (Flash Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis

Caption: General workflow for amide bond synthesis.

Protocol 1: EDC/HOBt Mediated Synthesis

This protocol utilizes the cost-effective carbodiimide EDC in conjunction with HOBt to enhance efficiency and minimize side reactions.

Materials:

  • 2-Methylnicotinic acid (1.0 equiv)

  • Methylamine (solution in THF or as hydrochloride salt, 1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • DIPEA or TEA (2.5 equiv, if using methylamine hydrochloride)

  • Anhydrous DMF or DCM

  • Standard workup reagents (e.g., ethyl acetate, saturated aqueous NaHCO₃, brine)

Procedure:

  • To a round-bottom flask, add 2-methylnicotinic acid (1.0 equiv) and HOBt (1.2 equiv).

  • Dissolve the mixture in anhydrous DMF or DCM.

  • If using methylamine hydrochloride, add it to the mixture, followed by the dropwise addition of DIPEA (2.5 equiv). If using a solution of methylamine, it will be added in a later step.

  • Cool the solution to 0°C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • If a solution of methylamine is being used, add it dropwise (1.1 equiv) to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 2-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure N,2-dimethylpyridine-3-carboxamide.

Protocol 2: HATU-Mediated Synthesis

This protocol is ideal for achieving rapid and high-yield synthesis, particularly if the EDC/HOBt method proves sluggish.

Materials:

  • 2-Methylnicotinic acid (1.0 equiv)

  • Methylamine (solution in THF or as hydrochloride salt, 1.1 equiv)

  • HATU (1.1 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous DMF

  • Standard workup reagents

Procedure:

  • In a round-bottom flask, dissolve 2-methylnicotinic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF. [5]2. Cool the solution to 0°C using an ice bath.

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution. [5]4. Allow the mixture to stir at 0°C for 15-30 minutes for pre-activation.

  • Add methylamine (1.1 equiv), either as a solution or the hydrochloride salt.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. [12]7. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water or a mild aqueous acid (e.g., 1M HCl) to remove DMF and excess base, followed by saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure N,2-dimethylpyridine-3-carboxamide.

Troubleshooting and Optimization

  • Low Yields: For challenging couplings, consider switching from EDC/HOBt to the more reactive HATU. [5]Increasing the equivalents of coupling reagents and base, extending the reaction time, or gentle heating may also improve yields. Ensure all reagents and solvents are strictly anhydrous, as water will hydrolyze the activated intermediates. [5]* Side Reactions: The formation of N-acylurea can occur with carbodiimide reagents. Using an additive like HOBt or NHS, and avoiding a large excess of the carbodiimide can mitigate this. With aminium/uronium reagents, ensure the amine is not added in large excess, as it can react with the coupling reagent. [13]The order of addition is crucial; pre-activation of the carboxylic acid before adding the amine is often beneficial.

Conclusion

The synthesis of N,2-dimethylpyridine-3-carboxamide is readily achievable through a variety of modern amide bond formation techniques. By understanding the underlying mechanisms of carboxylic acid activation and the relative merits of different coupling reagents, researchers can select the most appropriate method for their specific needs. The detailed protocols provided herein for EDC/HOBt and HATU-mediated couplings offer robust starting points for the successful synthesis of this and other related amide-containing molecules, empowering chemists in their research and development endeavors.

References

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. PubMed. [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]

  • Wikipedia. (n.d.). Carbodiimide. Wikipedia. [Link]

  • Bode, J. W. (2006). Emerging methods in amide- and peptide-bond formation. Current Opinion in Drug Discovery & Development, 9(6), 765–775. [Link]

  • Todorovic, M., & Perrin, D. M. (2020). Recent developments in catalytic amide bond formation. Peptide Science, 112(5), e24210. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Amide bond formation: beyond the dilemma between activation and racemisation. Nature, 480(7378), 471–479. [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • Massolo, E., Pirola, M., & Galli, S. (2018). Amide bond formation strategies: latest advances on a dateless transformation. Molecules, 23(8), 1956. [Link]

  • de Figueiredo, R. M., Suppo, J.-S., & Campagne, J.-M. (2016). Nonclassical Routes for Amide Bond Formation. Chemical Reviews, 116(19), 12029–12122. [Link]

  • Guchhait, G., Shinde, A., & Chaudhary, A. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. RSC Advances, 3(44), 21639. [Link]

  • ResearchGate. (2021). Amide Bond Formation and Peptide Coupling. ResearchGate. [Link]

  • ResearchGate. (2023). Contemporary Approaches for Amide Bond Formation. ResearchGate. [Link]

  • ResearchGate. (2006). Emerging Methods in Amide- and Peptide-Bond Formation. ResearchGate. [Link]

  • Semantic Scholar. (2006). Emerging methods in amide- and peptide-bond formation. Semantic Scholar. [Link]

  • Bangs Laboratories, Inc. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Bangs Laboratories, Inc.. [Link]

  • Hardick, O. (n.d.). Coupling Protocols. Oliver Hardick. [Link]

  • Taylor & Francis. (n.d.). Carbodiimide – Knowledge and References. Taylor & Francis. [Link]

  • G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Common Organic Chemistry. [Link]

  • ACS Omega. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Omega. [Link]

  • Molbase. (n.d.). Synthesis of Step A: N-(1,1-dimethylethyl)-3-methyl-2-pyridine carboxamide. Molbase. [Link]

  • Wikipedia. (n.d.). Phosphonium coupling. Wikipedia. [Link]

  • IU Indianapolis ScholarWorks. (n.d.). PHOSPHONIUM-SALT MEDIATED ACTIVATION OF C-O BONDS: APPLICATIONS AND MECHANISTIC STUDIES. IU Indianapolis ScholarWorks. [Link]

  • National Center for Biotechnology Information. (2022). New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2021). The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis and Characterisation of Novel N Substituted 2-Methylimidazo[1,2a]Pyridine-3-Carboxamides. ResearchGate. [Link]

  • Chemistry Stack Exchange. (2019). Mechanism for formation of amides from ammonium carboxylate salts. Chemistry Stack Exchange. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Google Patents. (n.d.). WO2006002860A1 - Process for preparing carboxamide pyridine derivatives used as intermediates in the synthesis of nk-1 receptor antagonists.

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Bromo-N,2-dimethylpyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a multitude of bioactive compounds and functional materials.[1][2][3] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, bioavailability, and target-binding affinity.[4] 5-Bromo-N,2-dimethylpyridine-3-carboxamide is a key building block, offering a versatile handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful and versatile methods for the formation of carbon-carbon (C-C) and carbon-heteroatom bonds in modern organic synthesis.[5][6]

This guide provides in-depth technical protocols and insights for the successful application of 5-Bromo-N,2-dimethylpyridine-3-carboxamide in several pivotal palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. The methodologies presented herein are designed to be robust and adaptable, empowering researchers to efficiently synthesize diverse libraries of novel compounds.

The Engine of Modern Synthesis: Understanding the Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle, the understanding of which is crucial for reaction optimization and troubleshooting.[5][7][8] The cycle typically involves three key elementary steps:

  • Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-bromine bond of the 5-Bromo-N,2-dimethylpyridine-3-carboxamide, forming a Palladium(II) intermediate. This is often the rate-determining step of the reaction.[8]

  • Transmetalation (for Suzuki, Sonogashira, etc.) or Olefin Insertion (for Heck): In this step, the organic group from a second reagent (e.g., an organoboron compound in the Suzuki reaction) is transferred to the palladium center.[7] For the Heck reaction, the alkene coordinates to the palladium and then inserts into the Pd-C bond.[9]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired new bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]

The efficiency and outcome of this cycle are highly dependent on the choice of catalyst, ligands, base, and solvent. The protocols detailed below have been designed with these considerations in mind.

Palladium Catalytic Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L_n-Br OxAdd->PdII_Aryl Transmetalation Transmetalation (e.g., with R-B(OH)₂) PdII_Coupling Ar-Pd(II)L_n-R Transmetalation->PdII_Coupling PdII_Coupling->Pd0 RedElim Reductive Elimination Product Ar-R RedElim->Product Product->Pd0 Regenerates Catalyst ArylHalide Ar-Br (5-Bromo-N,2-dimethyl pyridine-3-carboxamide) ArylHalide->OxAdd Organometallic R-M (e.g., Boronic Acid) Organometallic->Transmetalation

Caption: Generalized Palladium Catalytic Cycle.

Core Protocols: A Step-by-Step Guide

The following protocols provide a robust starting point for the cross-coupling of 5-Bromo-N,2-dimethylpyridine-3-carboxamide. It is important to note that optimization of reaction conditions may be necessary for specific substrates.

General Laboratory Setup and Precautions
  • Inert Atmosphere: Many palladium catalysts and ligands are sensitive to air and moisture.[10] All reactions should be set up under an inert atmosphere of nitrogen or argon using standard Schlenk line techniques.[11]

  • Solvent Purity: Anhydrous solvents are crucial for the success of these reactions. Use freshly distilled or commercially available anhydrous solvents.[12]

  • Reagent Purity: Ensure all reagents, including the starting material, coupling partner, and base, are of high purity. Impurities can poison the catalyst.[10]

Experimental Workflow start Start: Assemble Glassware dry Oven-dry Glassware and Stir Bar start->dry cool Cool Under Inert Atmosphere dry->cool add_solids Add Solids: Substrate, Coupling Partner, Catalyst, Ligand, Base cool->add_solids purge Purge and Backfill with Inert Gas (3x) add_solids->purge add_solvents Add Degassed Anhydrous Solvent purge->add_solvents heat Heat to Desired Temperature and Stir add_solvents->heat monitor Monitor Reaction (TLC, GC, LC-MS) heat->monitor workup Work-up: Cool, Quench, Extract monitor->workup purify Purify Product (Column Chromatography) workup->purify characterize Characterize Product (NMR, MS) purify->characterize end End: Pure Product characterize->end

Caption: General Experimental Workflow for Cross-Coupling.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a highly reliable method for forming C-C bonds by coupling an organoboron compound with an organic halide.[5][13]

Materials:

  • 5-Bromo-N,2-dimethylpyridine-3-carboxamide

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • To a flame-dried Schlenk flask, add 5-Bromo-N,2-dimethylpyridine-3-carboxamide (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and K₂CO₃ (2.0 mmol).[14]

  • Evacuate and backfill the flask with nitrogen three times.

  • Add the degassed 1,4-dioxane/water solvent mixture (10 mL) via syringe.

  • Heat the reaction mixture to 90-100 °C and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Catalyst Pd(OAc)₂ / PPh₃A common and effective catalyst system for Suzuki couplings.[15]
Base K₂CO₃A moderately strong base, effective for activating the boronic acid.[14]
Solvent 1,4-Dioxane / H₂OThe aqueous mixture enhances the solubility of the base and facilitates the reaction.[15]
Temperature 90-100 °CProvides sufficient thermal energy for the reaction to proceed at a reasonable rate.
Protocol 2: Heck Reaction for C-C Bond Formation with Alkenes

The Heck reaction couples an alkene with an aryl halide to form a substituted alkene.[16][17]

Materials:

  • 5-Bromo-N,2-dimethylpyridine-3-carboxamide

  • Alkene (e.g., styrene) (1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)

  • Triethylamine (Et₃N) (2.0 equivalents)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a sealed tube, combine 5-Bromo-N,2-dimethylpyridine-3-carboxamide (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and P(o-tol)₃ (0.04 mmol).

  • Evacuate and backfill the tube with nitrogen.

  • Add anhydrous DMF (5 mL), the alkene (1.5 mmol), and Et₃N (2.0 mmol) via syringe.

  • Seal the tube and heat the mixture to 100-120 °C for 18-24 hours.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the residue by column chromatography.

ParameterRecommended ConditionRationale
Catalyst Pd(OAc)₂ / P(o-tol)₃The bulky phosphine ligand can improve catalyst stability and activity.[18]
Base Et₃NActs as a base to neutralize the HBr formed during the reaction.[9]
Solvent DMFA polar aprotic solvent that is suitable for Heck reactions.
Temperature 100-120 °CHigher temperatures are often required for the Heck reaction to proceed efficiently.[19]
Protocol 3: Sonogashira Coupling for C-C Bond Formation with Alkynes

The Sonogashira reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[20][21]

Materials:

  • 5-Bromo-N,2-dimethylpyridine-3-carboxamide

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N)

Procedure:

  • To a Schlenk flask, add 5-Bromo-N,2-dimethylpyridine-3-carboxamide (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

  • Purge the flask with nitrogen.

  • Add anhydrous Et₃N (10 mL) and the terminal alkyne (1.2 mmol) via syringe.

  • Stir the reaction mixture at room temperature to 50 °C for 6-12 hours.

  • Monitor the reaction by TLC.

  • Once complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with aqueous ammonia solution to remove copper salts, followed by water and brine.

  • Dry the organic phase, concentrate, and purify by column chromatography.

ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₂Cl₂ / CuIThe classic catalyst system for Sonogashira coupling.[22][23]
Base/Solvent Et₃NServes as both the base and the solvent in many cases.[21]
Temperature Room Temperature to 50 °CThe reaction often proceeds under mild conditions.[20]
Protocol 4: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[24][25]

Materials:

  • 5-Bromo-N,2-dimethylpyridine-3-carboxamide

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Toluene

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol).

  • Add 5-Bromo-N,2-dimethylpyridine-3-carboxamide (1.0 mmol) and the amine (1.2 mmol).

  • Add anhydrous toluene (5 mL).

  • Seal the tube, remove from the glovebox, and heat in an oil bath at 80-110 °C for 12-24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

ParameterRecommended ConditionRationale
Catalyst Pd₂(dba)₃ / XPhosA highly active catalyst system for a broad range of amines.[26][27]
Base NaOtBuA strong, non-nucleophilic base commonly used in Buchwald-Hartwig aminations.[28]
Solvent TolueneA common solvent for this transformation.
Temperature 80-110 °CProvides the necessary energy for the catalytic cycle to operate efficiently.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, impurities in reagents or solvents, insufficient temperature.Use a fresh batch of catalyst, purify starting materials, ensure an inert atmosphere, and screen a range of temperatures.[10]
Formation of Palladium Black Catalyst aggregation and decomposition.Use stabilizing ligands, adjust catalyst loading, or consider a different solvent.
Side Reactions (e.g., Homocoupling) Presence of oxygen.Thoroughly degas solvents and ensure the reaction is maintained under a strictly inert atmosphere.[12]
Difficulty in Product Purification Residual palladium in the product.Treat the crude product with a palladium scavenger or perform an additional filtration step.[29]

Conclusion

5-Bromo-N,2-dimethylpyridine-3-carboxamide is a valuable and versatile building block for the synthesis of complex molecules. The palladium-catalyzed cross-coupling protocols detailed in this guide provide a solid foundation for researchers to explore the chemical space around this important scaffold. By understanding the underlying principles of the catalytic cycle and carefully controlling reaction parameters, scientists can efficiently generate novel compounds for applications in drug discovery and materials science.

References

  • The Role of Palladium Catalysts in Cross-Coupling Reactions. (2025, September 4). Vertex AI Search.
  • The Crucial Role of Pyridine Derivatives in Modern Drug Discovery. (2026, January 21). NINGBO INNO PHARMCHEM CO.,LTD.
  • Technical Support Center: A Troubleshooting Guide for Palladium-Catalyzed C-H Functionalization. Benchchem.
  • Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions. (2025, December). Benchchem.
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023, July 6). [Source name not available].
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010, October 6). Nobel Prize.
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021, October 13). Taylor & Francis Online.
  • Mechanism of palladium‐catalyzed cross‐coupling reactions between alkyl... ResearchGate.
  • Pd-Catalyzed Cross Coupling Reactions. (2023, August 2). Chemistry LibreTexts.
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021, October 13). PMC.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • Palladium-Catalysed Coupling Chemistry. Fisher Scientific.
  • Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction. [Source name not available].
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023, May 18). PMC.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017, January 27). MDPI.
  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. (2025, December). Benchchem.
  • Application Notes: Palladium-Catalyzed Cross-Coupling of 5-Bromoindoles. Benchchem.
  • Cross-Coupling Reactions: A Practical Guide. (2025, August 6). ResearchGate.
  • Palladium-catalyzed reductive cross-coupling between α-bromo carboxamides and terminal alkynes. Organic Chemistry Frontiers (RSC Publishing).
  • Buchwald–Hartwig amination. Wikipedia.
  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024, December 12). PMC - NIH.
  • Pd-Catalyzed Cross-Couplings:On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022, July 11). [Source name not available].
  • Heck Reaction. Organic Chemistry Portal.
  • Sonogashira coupling. Wikipedia.
  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2025, October 16). ResearchGate.
  • Poisoning and deactivation of palladium catalysts. ResearchGate.
  • Buchwald-Hartwig Coupling. Organic Synthesis.
  • Palladium-catalyzed Buchwald-Hartwig amination. Atlanchim Pharma.
  • Your trick to remove residual palladium. (2025, September 19). Reddit.
  • Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. (2025, November 23). ResearchGate.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl... ResearchGate.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Source name not available].
  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC.
  • Intramolecular Heck Reaction of Arylbromides as a Route to Isoquinolinone Derivatives. Connect Journals.
  • Heck reaction. (2023, January 22). Chemistry LibreTexts.
  • Copper-free Sonogashira cross-coupling reactions: an overview. PMC - NIH.
  • Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. University of Windsor.
  • Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. [Source name not available].
  • New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. MDPI.
  • Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine. Benchchem.
  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts.

Sources

Preparation of Kinase Inhibitors Using 5-Bromo-N,2-dimethylpyridine-3-carboxamide: An Application Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridine carboxamide scaffold is a privileged motif in modern medicinal chemistry, forming the core of numerous clinically relevant protein kinase inhibitors.[1][2][3][4] This technical guide provides a comprehensive overview and detailed protocols for the utilization of a key starting material, 5-Bromo-N,2-dimethylpyridine-3-carboxamide, in the synthesis of potent and selective kinase inhibitors. We will delve into the strategic importance of this building block, focusing on palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination, which are instrumental in elaborating the core structure. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel kinase inhibitors.

Introduction: The Strategic Value of the Pyridine Carboxamide Core

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[5][6][7][8] The pyridine ring, a bioisostere of a phenyl group with an embedded hydrogen bond acceptor, is a common feature in many kinase inhibitors.[6][9] It often serves as a "hinge-binder," forming crucial hydrogen bonds with the backbone of the kinase's ATP-binding pocket, a key interaction for potent inhibition.[6]

The starting material, 5-Bromo-N,2-dimethylpyridine-3-carboxamide, offers a strategic entry point for the synthesis of diverse kinase inhibitor libraries. The bromine atom at the 5-position provides a reactive handle for the introduction of various aryl and heteroaryl substituents through well-established palladium-catalyzed cross-coupling reactions.[5][10] The N,2-dimethylpyridine-3-carboxamide moiety itself can be further modified or can directly contribute to binding affinity and selectivity.

This guide will provide a detailed exploration of the synthetic routes emanating from this versatile building block, offering both the "why" and the "how" for each critical step.

Core Synthetic Strategies: Building Complexity from a Simple Scaffold

The primary synthetic transformations involving 5-Bromo-N,2-dimethylpyridine-3-carboxamide in the context of kinase inhibitor synthesis are palladium-catalyzed cross-coupling reactions. These methods offer a robust and versatile means to construct the complex biaryl and amino-pyridine structures commonly found in potent kinase inhibitors.

Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between a halide (in our case, the 5-bromo position) and an organoboron compound (typically a boronic acid or ester).[5][10] This reaction is paramount for introducing diverse aromatic and heteroaromatic moieties that can probe different regions of the kinase active site, thereby influencing potency and selectivity.

Causality Behind Experimental Choices:

  • Catalyst: Palladium catalysts, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, are commonly employed. The choice of catalyst and ligand can significantly impact reaction efficiency and functional group tolerance.[5]

  • Base: A base, such as K₂CO₃, Cs₂CO₃, or K₃PO₄, is essential for the transmetalation step of the catalytic cycle. The choice of base can influence the reaction rate and prevent side reactions.[10]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water is typically used to dissolve both the organic and inorganic reagents.[5][10]

Visualizing the Workflow:

Suzuki_Miyaura_Workflow reagents Reagents: - 5-Bromo-N,2-dimethylpyridine-3-carboxamide - Arylboronic Acid - Palladium Catalyst - Base reaction_setup Reaction Setup: - Inert Atmosphere (N₂ or Ar) - Solvent System (e.g., Dioxane/Water) reagents->reaction_setup Combine heating Heating: - 80-100 °C reaction_setup->heating Stir workup Aqueous Workup: - Extraction with Organic Solvent heating->workup Cool & Quench purification Purification: - Column Chromatography workup->purification product Product: 5-Aryl-N,2-dimethylpyridine-3-carboxamide purification->product

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the 5-position of the pyridine ring.[11][12][13] This is particularly relevant for synthesizing inhibitors that require an amino-linker to connect to other pharmacophoric elements.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is crucial for a successful Buchwald-Hartwig amination. Ligands such as XPhos, RuPhos, and BrettPhos are often effective for coupling with a variety of amines.[11][12] The precatalyst systems (e.g., RuPhos G2) can offer improved reactivity and ease of use.[12]

  • Base: Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used.[13] However, for base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be employed.[13]

  • Solvent: Anhydrous aprotic solvents such as toluene, dioxane, or THF are typically used to prevent catalyst deactivation and unwanted side reactions.

Visualizing the Workflow:

Buchwald_Hartwig_Workflow reagents Reagents: - 5-Bromo-N,2-dimethylpyridine-3-carboxamide - Amine (R-NH₂) - Palladium Catalyst & Ligand - Base reaction_setup Reaction Setup: - Anhydrous Conditions - Inert Atmosphere (N₂ or Ar) reagents->reaction_setup Combine heating Heating: - 80-110 °C reaction_setup->heating Stir workup Quench & Extract: - Aqueous workup heating->workup Cool purification Purification: - Column Chromatography or Crystallization workup->purification product Product: 5-(Amino)-N,2-dimethylpyridine-3-carboxamide purification->product

Caption: General workflow for Buchwald-Hartwig amination.

Detailed Experimental Protocols

The following protocols are generalized and may require optimization based on the specific substrates and desired products.

Protocol for Suzuki-Miyaura Cross-Coupling

Materials:

  • 5-Bromo-N,2-dimethylpyridine-3-carboxamide (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • K₂CO₃ (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware

Procedure:

  • To a flame-dried round-bottom flask, add 5-Bromo-N,2-dimethylpyridine-3-carboxamide, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the palladium catalyst to the flask.

  • Add 1,4-dioxane and water in a 4:1 ratio (v/v) to the flask.

  • Stir the reaction mixture at 85-95 °C for 12-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite, washing with additional ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 5-aryl-N,2-dimethylpyridine-3-carboxamide.

Protocol for Buchwald-Hartwig Amination

Materials:

  • 5-Bromo-N,2-dimethylpyridine-3-carboxamide (1.0 eq)

  • Amine (1.2 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • XPhos (0.08 eq)

  • NaOtBu (1.4 eq)

  • Anhydrous toluene

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware

Procedure:

  • To a flame-dried Schlenk flask, add 5-Bromo-N,2-dimethylpyridine-3-carboxamide, the amine, and NaOtBu.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • In a separate vial, dissolve Pd₂(dba)₃ and XPhos in anhydrous toluene.

  • Add the catalyst solution to the reaction flask.

  • Stir the reaction mixture at 100 °C for 16-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 5-amino-N,2-dimethylpyridine-3-carboxamide derivative.

Product Characterization and Data Presentation

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.

Analytical Technique Purpose Expected Observations
¹H and ¹³C NMR Structural elucidationResonances corresponding to the pyridine, carboxamide, and newly introduced aryl or amino moieties.
LC-MS Purity assessment and mass confirmationA single major peak in the chromatogram with the expected mass-to-charge ratio.
HRMS Exact mass determinationProvides the elemental composition of the molecule.
Melting Point Physical property and purity indicatorA sharp melting point range for crystalline solids.

Application in Kinase Inhibitor Discovery: A Conceptual Framework

The synthesized derivatives of 5-Bromo-N,2-dimethylpyridine-3-carboxamide can be screened against a panel of protein kinases to identify potential inhibitors.[14] The structure-activity relationship (SAR) data obtained from these screens can then guide the design of more potent and selective inhibitors.

Visualizing the Drug Discovery Cascade:

Kinase_Inhibitor_Discovery start 5-Bromo-N,2-dimethylpyridine-3-carboxamide synthesis Synthesis of Diverse Analogs (Suzuki & Buchwald-Hartwig) start->synthesis screening High-Throughput Kinase Screening synthesis->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar sar->synthesis Iterative Design lead_opt Lead Optimization: - Improve Potency - Enhance Selectivity - Optimize ADME Properties sar->lead_opt preclinical Preclinical Development lead_opt->preclinical

Caption: A conceptual workflow for kinase inhibitor discovery.

Conclusion

5-Bromo-N,2-dimethylpyridine-3-carboxamide is a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. The robust and well-characterized Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provide a reliable platform for generating diverse libraries of compounds for biological screening. The protocols and conceptual framework provided in this guide are intended to empower researchers in their quest to discover the next generation of targeted therapeutics.

References

  • Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. PubMed.
  • Application Notes: The Strategic Use of 5-Bromopyridine-3-carboxylate Esters in Medicinal Chemistry. Benchchem.
  • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2.
  • Application of 5-Bromonicotinaldehyde in the Synthesis of Kinase Inhibitors: A Detailed Guide for Researchers. Benchchem.
  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham.
  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders.
  • Microwave-assisted solution phase synthesis of novel pyridine carboxamides in neat water and ADMET and protein-compounds interac. NIScPR.
  • Synthesis of pyridine carboxamide and carbothioamide (1–12).
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investig
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
  • Buchwald-Hartwig Coupling. Organic Synthesis.
  • Comprehensive characterization of the Published Kinase Inhibitor Set. PubMed.
  • Design, Synthesis and Structure Activity Relationship of Potent pan-PIM Kinase Inhibitors Derived From the Pyridyl Carboxamide Scaffold. PubMed.
  • Chemical Kinomics & Innov
  • Molecules Special Issue: Protein Kinase Inhibitors: Synthesis and Applic

Sources

Scalable synthesis routes for 5-Bromo-N,2-dimethylpyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 5-Bromo-N,2-dimethylpyridine-3-carboxamide

Executive Summary

This application note details a robust, two-step scalable synthesis route for 5-Bromo-N,2-dimethylpyridine-3-carboxamide , a critical pharmacophore in the development of kinase inhibitors (e.g., PI3K, BTK modulators). Unlike bench-scale methods that rely on expensive coupling reagents or chromatographic purification, this protocol utilizes industrial-standard reagents (Bromine, Thionyl Chloride) and crystallization-based isolation to ensure cost-efficiency and high purity (>98% HPLC) at multi-gram to kilogram scales.

Strategic Route Analysis

The synthesis is designed around the "Functionalization First" principle. Brominating the pyridine core before amide formation exploits the directing effects of the C2-methyl group and the steric protection of the C3-carboxylic acid, minimizing regioisomers.

  • Step 1: Regioselective Bromination. Electrophilic aromatic substitution of 2-methylnicotinic acid. The C2-methyl group activates the C5 position, while the C3-carboxyl group sterically hinders C4, favoring C5-bromination.

  • Step 2: Acyl Chloride Activation & Amidation. Conversion of the intermediate acid to its acid chloride followed by quenching with methylamine. This method avoids the atom-uneconomical byproducts of peptide coupling agents (e.g., urea from EDC/DCC).

Synthetic Pathway Visualization

SynthesisRoute SM 2-Methylnicotinic Acid (Starting Material) INT Intermediate: 5-Bromo-2-methylnicotinic Acid SM->INT Br2, AcOH Reflux, 8h (Regioselective EAS) ACT Activated Species: Acid Chloride INT->ACT SOCl2, Cat. DMF 65°C, 2h PROD Target: 5-Bromo-N,2-dimethylpyridine- 3-carboxamide ACT->PROD MeNH2 (aq/THF) 0°C to RT

Figure 1: Linear synthetic pathway designed for process scalability. Colors indicate stage stability (Blue: Stable SM; Yellow: Intermediate; Red: Reactive; Green: Stable Product).

Detailed Experimental Protocols

Protocol A: Regioselective Bromination of 2-Methylnicotinic Acid

Objective: Synthesis of 5-bromo-2-methylnicotinic acid. Scale: 100 g Input

Reagents & Materials:

  • 2-Methylnicotinic acid (1.0 equiv, 100 g)

  • Bromine (Br₂) (1.1 equiv, 41 mL) [DANGER: Corrosive/Toxic]

  • Acetic Acid (Glacial) (5.0 vol, 500 mL)

  • Sodium Acetate (1.1 equiv, 65 g) – Acts as HBr scavenger/buffer.

Workflow:

  • Setup: Equip a 2L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser (vented to a caustic scrubber), and a pressure-equalizing addition funnel.

  • Dissolution: Charge Acetic Acid, 2-Methylnicotinic acid, and Sodium Acetate. Stir until a suspension forms.

  • Addition: Heat the mixture to 80°C . Add Bromine dropwise over 60 minutes.

    • Process Note: The reaction is exothermic. Maintain internal temperature <90°C to prevent di-bromination.

  • Reaction: Reflux (115°C) for 8–10 hours.

    • QC Check: Monitor by HPLC.[1] Target <2% starting material.

  • Quench & Isolation:

    • Cool to room temperature.[1][2][3][4]

    • Pour the reaction mixture into 1L of Ice Water with vigorous stirring.

    • Adjust pH to 2.0–3.0 using 10% NaOH or Na₂CO₃ (careful of CO₂ evolution). The product will precipitate as a white/off-white solid.

  • Purification: Filter the solid. Wash cake with cold water (2 x 100 mL) to remove residual acetic acid. Dry in a vacuum oven at 50°C.

Expected Yield: 75–85% Key Impurity: 6-bromo isomer (usually <5% due to electronic directing effects).

Protocol B: Acid Chloride Activation & Amidation

Objective: Conversion to 5-Bromo-N,2-dimethylpyridine-3-carboxamide. Scale: 50 g Input (Intermediate from Protocol A)

Reagents:

  • 5-Bromo-2-methylnicotinic acid (1.0 equiv, 50 g)

  • Thionyl Chloride (SOCl₂) (3.0 equiv, 50 mL)

  • DMF (Catalytic, 0.5 mL)

  • Methylamine (2.0 M in THF or 40% aq. solution) (3.0 equiv)

  • Dichloromethane (DCM) or Toluene (Solvent)

Workflow:

  • Activation (Acid Chloride Formation):

    • Suspend the acid (50 g) in Toluene (250 mL).

    • Add catalytic DMF.

    • Add SOCl₂ dropwise at room temperature.

    • Heat to 65°C for 2–3 hours until gas evolution ceases and the solid dissolves (indicating acid chloride formation).

    • Evaporation:[4] Concentrate under reduced pressure to remove excess SOCl₂. Re-dissolve the residue in dry DCM (200 mL).

  • Coupling (Amidation):

    • Cool the acid chloride/DCM solution to 0°C .

    • Slowly add Methylamine solution (maintaining T < 10°C).

    • Stir at 0°C for 1 hour, then warm to Room Temperature for 2 hours.

  • Workup:

    • Quench with water (200 mL).

    • Separate layers. Extract aqueous layer with DCM (2 x 100 mL).

    • Wash combined organics with Sat. NaHCO₃ (removes unreacted acid) and Brine.

    • Dry over MgSO₄ and concentrate.

  • Crystallization:

    • Recrystallize the crude solid from Ethyl Acetate/Heptane (1:3).

Expected Yield: 85–92% Appearance: White crystalline solid.

Quality Control & Validation

Table 1: Critical Process Parameters (CPP) and Specifications

ParameterMethodSpecificationRationale
Purity (HPLC) C18 Column, ACN/H2O Gradient> 98.0% AreaPharma-grade intermediate requirement.
Proton NMR 400 MHz, DMSO-d6Conforms to StructureVerify regiochemistry (C4 vs C6 protons).
Water Content Karl Fischer (KF)< 0.5% w/wCritical for stability of the amide bond.
Residual Solvent GC-Headspace< 5000 ppm (Class 3)ICH Q3C compliance.

Self-Validating NMR Markers: To confirm the correct isomer (5-bromo vs 6-bromo), analyze the aromatic region:

  • 5-Bromo isomer (Target): Two distinct doublets (or broad singlets) for protons at C4 and C6. The coupling constant (

    
    ) will be small (~2.0–2.5 Hz) indicating meta coupling.
    
  • 6-Bromo isomer (Impurity): Two doublets with a larger coupling constant (

    
     ~8.0 Hz) indicating ortho coupling between C4 and C5.
    

Process Safety & Logic Map

SafetyLogic Start Start: Bromination CheckTemp Is Temp > 90°C? Start->CheckTemp Cool ACTION: Increase Cooling Risk: Runaway/Di-bromination CheckTemp->Cool Yes Proceed Proceed to Reflux CheckTemp->Proceed No Step2 Start: Acid Chloride Formation Proceed->Step2 GasEvol Gas Evolution (SO2/HCl) Step2->GasEvol Scrubber CRITICAL: Caustic Scrubber Active GasEvol->Scrubber Vent to

Figure 2: Safety logic flow emphasizing thermal control during bromination and off-gas management during activation.

References

  • Preparation of 5-Bromonicotinic Acid Derivatives

    • Source: BenchChem Technical Guide.[2] "An In-depth Technical Guide to 5-Bromonicotinic Acid."

    • Relevance: Establishes the baseline conditions for brominating nicotinic acid derivatives using thionyl chloride and bromine.
    • Link:

  • Scale-Up Safety in Bromination

    • Source: Guan, M., et al. (2021).[5] "Safe Scale-Up of a NBS-Involved Bromination Reaction." Organic Process Research & Development.

    • Relevance: Provides critical safety data on thermal risks associated with bromin
    • Link:

  • Amide Coupling Methodologies

    • Source: Montalbetti, C.A.G.N., & Falque, V. (2005). "Amide bond formation and peptide coupling."[6][7][8] Tetrahedron.

    • Relevance: Validates the Acid Chloride route as the preferred method for steric/electronic difficult substr
    • Link:

  • Synthesis of 5-Bromo-2-methylpyridine Derivatives (Patent)

    • Source: CN101514184A. "Method for synthesizing 5-bromo-2-methyl-pyridine."[9]

    • Relevance: Confirms the directing effect of the 2-methyl group in bromin
    • Link:

Sources

Troubleshooting & Optimization

Solubility issues of 5-Bromo-N,2-dimethylpyridine-3-carboxamide in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Bromo-N,2-dimethylpyridine-3-carboxamide

Subject: Solubility Optimization, Solvent Selection, and Handling Guide Compound ID: 5-Bromo-N,2-dimethylpyridine-3-carboxamide (Analogous to substituted Nicotinamides) Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

Researchers working with 5-Bromo-N,2-dimethylpyridine-3-carboxamide often encounter a "solubility paradox." The molecule possesses a lipophilic domain (5-bromo, 2-methyl) and a polar, hydrogen-bonding domain (3-carboxamide, pyridine nitrogen). This duality creates high crystal lattice energy, leading to poor solubility in standard non-polar solvents (hexanes) and "oiling out" behavior in semi-polar solvents (ethers/esters).

This guide provides a mechanistic approach to overcoming these issues, moving beyond trial-and-error to rational solvent selection.

Part 1: The Solubility Matrix

The following table categorizes solvents based on their interaction with the specific pharmacophore of the molecule (Pyridine


-stacking + Amide H-bond donor/acceptor).
Solvent ClassSuitabilityMechanism of ActionRecommended Use
Dipolar Aprotic (DMSO, DMF, DMAc)Excellent Disrupts intermolecular amide H-bonds; high dielectric constant stabilizes the pyridine dipole.[1]Stock Solutions (>50 mg/mL).[1] Use for biological assays or chemical reactions.
Chlorinated (DCM, Chloroform)Good Moderate polarity; forms weak H-bonds with the amide carbonyl.Extraction/Workup Primary solvent for liquid-liquid extraction from aqueous phases.[1]
Alcohols (Methanol, Ethanol)Moderate Competes for H-bonding.[1] Solubility decreases significantly as temperature drops.Recrystallization Good solvent for hot dissolution; acts as an antisolvent when cooled or mixed with water.[1]
Esters/Ethers (EtOAc, THF, MTBE)Poor to Variable Insufficient disruption of crystal lattice energy.Antisolvent Use to crash out the product from DCM or Alcohols.
Hydrocarbons (Hexanes, Heptane)Insoluble Lipophilicity is insufficient to overcome lattice energy.[1]Wash Solvent Use to remove non-polar impurities.[1]
Aqueous (pH < 3) Good Protonation of the Pyridine Nitrogen (

).[1]
Dissolution Dissolves in 1N HCl or dilute acetic acid.

Part 2: Troubleshooting Scenarios (Q&A)

Issue A: "My compound oils out instead of crystallizing during cooling."

Diagnosis: This is a classic issue with N-alkylated nicotinamides. The melting point is suppressed by impurities, and the compound separates as a supercooled liquid (oil) before the crystal lattice can form. The Fix:

  • Seed It: You must retain a small amount of solid crude. Once the oil forms, add the seed crystal and scratch the glass surface to induce nucleation.[1]

  • Change the System: Switch from a rapid cooling system (e.g., DCM/Hexane) to a slower exchange system.

    • Protocol: Dissolve in minimum hot Isopropyl Alcohol (IPA). Add warm water dropwise until turbidity persists. Allow to cool very slowly to room temperature with slow stirring.

Issue B: "I cannot remove DMSO/DMF after my reaction."

Diagnosis: The high boiling point of dipolar aprotic solvents makes rotary evaporation difficult, and the compound's amphiphilic nature causes it to stay in the DMSO layer during aqueous workup.[1] The Fix: Use the "Flood and Freeze" or Lyophilization method.

  • Method 1 (Aqueous Crash): Pour the DMSO reaction mixture into 10x volume of ice-cold brine. The organic amide should precipitate. Filter the solid.[2]

  • Method 2 (Lyophilization): If the compound is water-soluble (rare for this specific analog but possible), dilute with water and freeze-dry.[1]

  • Method 3 (DCM Back-Extraction): Dilute DMSO with water (1:5 ratio). Extract exhaustively with DCM (3x). The water "holds" the DMSO while the DCM pulls the pyridine amide.

Issue C: "The compound precipitates immediately upon adding water to my reaction mixture."

Diagnosis: Water acts as a potent antisolvent by increasing the surface tension and forcing the hydrophobic bromo/methyl groups together.[1] The Fix: This is actually a purification opportunity.

  • If the precipitate is white/crystalline: Filter it. This is likely your pure product.

  • If the precipitate is gummy: Add a small amount of MeOH to re-dissolve, then add water more slowly with vigorous stirring to encourage powder formation over gum.

Part 3: Critical Workflows (Visualized)

Workflow 1: Rational Solvent Selection Decision Tree

Use this logic flow to determine the correct solvent system for your specific application.

SolventSelection Start Start: What is your goal? Goal_Rxn Chemical Reaction Start->Goal_Rxn Goal_Purify Purification / Workup Start->Goal_Purify Goal_Assay Biological Assay Start->Goal_Assay Temp_High High Temp (>80°C)? Goal_Rxn->Temp_High Method_Cryst Recrystallization? Goal_Purify->Method_Cryst Method_Extract Extraction? Goal_Purify->Method_Extract Solv_DMSO 100% DMSO Stock (Dilute into media) Goal_Assay->Solv_DMSO Solv_DMF Use DMF or DMAc Temp_High->Solv_DMF Yes Solv_THF Use THF or Dioxane Temp_High->Solv_THF No Solv_IPA IPA / Water System Method_Cryst->Solv_IPA Solv_DCM DCM (pH > 7) Method_Extract->Solv_DCM

Caption: Decision tree for selecting the optimal solvent based on experimental intent (Reaction, Purification, or Assay).

Workflow 2: pH-Switch Purification Protocol

This method utilizes the basicity of the pyridine ring to purify the compound without chromatography.

pH_Switch Step1 Impure Solid (Neutral pH) Step2 Dissolve in 1N HCl (aq) Step1->Step2 Protonation Step3 Filter Insoluble Impurities Step2->Step3 Removal of non-basics Step4 Neutralize Filtrate with NaHCO3 Step3->Step4 Clear Solution Step5 Precipitate Pure Product Step4->Step5 Deprotonation

Caption: pH-Switch purification strategy utilizing the pyridine nitrogen pKa (~3-4).

Part 4: Experimental Protocols

Protocol 1: Solubility Determination (Visual Method)

Use this when the exact solubility limit is unknown.[1]

  • Preparation: Weigh 10 mg of 5-Bromo-N,2-dimethylpyridine-3-carboxamide into a clear HPLC vial.

  • Addition: Add the solvent of choice in 100

    
    L increments.
    
  • Observation:

    • Sonicate for 30 seconds after each addition.

    • If clear

      
       Soluble.
      
    • If cloudy/particulate

      
       Insoluble.
      
  • Calculation:

    
    
    
  • Heating: If insoluble at RT, heat to 50°C. If it dissolves, mark as "Temperature Dependent."

Protocol 2: Removal of Residual Solvents

Amides tend to trap chlorinated solvents in their crystal lattice.[1]

  • Vacuum Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

  • Chasing: If DCM persists (visible in NMR), re-dissolve the solid in a small amount of Methanol or Acetone and re-evaporate.[1] The alcohol will displace the chlorinated solvent and is easier to remove.[1]

References

  • Li, J. J. (2014).[1] Name Reactions and Reagents in Organic Synthesis. Springer. (General reference for Pyridine chemistry and amide coupling).

  • Pfizer Inc. (2020). Pfizer Solvent Selection Guide for Medicinal Chemistry.

  • PubChem. (2023). Compound Summary: Nicotinamide Derivatives. National Library of Medicine. [1]

  • Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Authoritative text on solvatochromism and solubility parameters).

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. (Mechanistic grounding for pyridine basicity and amide hydrolysis).

Sources

Technical Support: Minimizing Side Reactions in 5-Bromo-N,2-dimethylpyridine-3-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for the preparation of 5-Bromo-N,2-dimethylpyridine-3-carboxamide . It is designed for researchers encountering specific yield or purity issues during the amidation of 5-bromo-2-methylpyridine-3-carboxylic acid.

Target Molecule: 5-Bromo-N,2-dimethylpyridine-3-carboxamide CAS Registry Number: (Analogous precursors: 914358-73-9 for amine; target is amide derivative) Core Challenge: Steric hindrance from the C2-methyl group and electronic deactivation of the pyridine ring often lead to incomplete coupling, hydrolysis, and competitive side reactions.

Part 1: The "Golden Path" Protocol

Recommended Methodology for High Purity (>98%)

To minimize side reactions, we recommend the Acid Chloride Activation Route over standard carbodiimide coupling (EDCI/DCC). The steric bulk of the ortho-methyl group at position 2 makes the active ester formed by carbodiimides prone to rearrangement or hydrolysis before the amine can attack. The acid chloride is sufficiently reactive to overcome this barrier.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Quality Attribute
5-Bromo-2-methylpyridine-3-carboxylic acid 1.0SubstrateDryness (<0.5% water); HPLC Purity >98%
Thionyl Chloride (SOCl₂) 5.0ActivatorFreshly distilled or high-grade; Clear, colorless
Methylamine (2.0M in THF) 3.0NucleophileAnhydrous; Avoid aqueous solutions to prevent hydrolysis
Triethylamine (TEA) 3.0Base scavengerDry; Stored over KOH
Dichloromethane (DCM) SolventReaction MediumAnhydrous (<50 ppm H₂O)
Step-by-Step Workflow
  • Activation (Acid Chloride Formation):

    • Suspend the carboxylic acid in anhydrous DCM.

    • Add Thionyl Chloride dropwise at 0°C.

    • Add a catalytic amount of DMF (1-2 drops) to form the Vilsmeier-Haack intermediate, which accelerates the reaction.

    • Critical Control Point: Reflux for 2 hours. Monitor by quenching an aliquot with MeOH (forms methyl ester) and checking LCMS. Do not proceed until acid is consumed.

    • Evaporate SOCl₂ completely (azeotrope with toluene 2x) to remove acidic traces that could protonate the amine in the next step.

  • Amidation (Coupling):

    • Dissolve the crude acid chloride residue in anhydrous DCM.

    • Cool to 0°C under Nitrogen.

    • Add Triethylamine followed by Methylamine (THF solution) dropwise.

    • Mechanism: The nucleophilic amine attacks the carbonyl carbon. The base neutralizes the generated HCl.

  • Workup:

    • Quench with sat. NaHCO₃ (removes unreacted acid).

    • Wash with Brine.[1]

    • Dry over Na₂SO₄ and concentrate.[2]

Part 2: Troubleshooting & FAQs

Direct solutions to common experimental failures.

Q1: I see a persistent impurity at RRT 0.85 (LCMS M+1 = Starting Acid). Why is my coupling incomplete?

Diagnosis: This is Hydrolysis . The acid chloride reverted to the carboxylic acid before reacting with the amine. Root Cause:

  • Moisture Ingress: The acid chloride is highly hygroscopic.

  • Steric Shielding: The C2-methyl group blocks the approach of the amine, slowing the rate of amidation. If the reaction is too slow, trace moisture competes effectively. Solution:

  • Switch Solvent: Use THF instead of DCM for the coupling step. THF coordinates with the intermediate, potentially stabilizing it, and dissolves the methylamine better.

  • Increase Concentration: Run the coupling at 0.5 M concentration to favor the bimolecular reaction over hydrolysis.

Q2: The reaction mixture turned black, and yield is low. What happened?

Diagnosis: Pyridine Oxidation / Polymerization . Root Cause: Pyridines, especially electron-deficient ones (bromo-substituted), are sensitive to light and air over prolonged periods. Thionyl chloride can also induce degradation if heating is excessive. Solution:

  • Temperature Control: Do not exceed 50°C during the SOCl₂ reflux.

  • Inert Atmosphere: Strictly maintain N₂/Ar blanket.

  • Alternative Activator: If degradation persists, switch to Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) which forms the acid chloride under neutral conditions at room temperature.

Q3: I observe a "Double Mass" impurity (Dimer).

Diagnosis: Anhydride Formation . Root Cause: If water is present during the acid chloride formation, or if the stoichiometry of the amine is too low, the acid chloride can react with a molecule of the starting acid to form a symmetrical anhydride. Solution:

  • Ensure excess amine (3.0 equiv) is present immediately upon addition.

  • Add the acid chloride solution to the amine solution (Inverse Addition) to keep the amine in excess at all times.

Q4: Can I use aqueous methylamine (40%)?

Technical Advice: NO. While theoretically possible (Schotten-Baumann conditions), the hydrolysis rate of the sterically hindered 5-bromo-2-methyl-nicotinoyl chloride is too high. The C2-methyl group twists the carbonyl out of planarity, making the C-Cl bond weaker and more susceptible to water attack. Always use Methylamine in THF or Methanol .

Part 3: Impurity & Pathway Visualization

The following diagram maps the critical pathways, distinguishing between the desired "Golden Path" and the failure modes (Red).

G Start 5-Bromo-2-methyl pyridine-3-carboxylic acid AcidCl Acid Chloride Intermediate Start->AcidCl SOCl2, DMF (cat) Reflux Target TARGET: 5-Bromo-N,2-dimethyl pyridine-3-carboxamide AcidCl->Target MeNH2 (THF) TEA, 0°C Imp_Hydrolysis IMPURITY A: Hydrolyzed Acid (Moisture Attack) AcidCl->Imp_Hydrolysis + H2O (Wet Solvent) Imp_Anhydride IMPURITY B: Symmetrical Anhydride (Dimerization) AcidCl->Imp_Anhydride + Starting Acid (Low Amine Equiv) Imp_N_Acyl IMPURITY C: N-Acyl Pyridinium (Self-Reaction) AcidCl->Imp_N_Acyl Pyridine N Attack (No Base)

Caption: Reaction pathway analysis showing the critical acid chloride intermediate and primary moisture/stoichiometry-driven failure modes.

Part 4: Analytical Reference Data

Use these predicted values to validate your product.

PropertyValue / CharacteristicNotes
Molecular Formula C₈H₉BrN₂O-
Molecular Weight 229.08 g/mol Monoisotopic Mass: 227.99
¹H NMR (DMSO-d₆) δ 8.65 (d, 1H), 8.20 (d, 1H), 8.40 (br s, NH), 2.85 (d, 3H, N-Me), 2.55 (s, 3H, Ar-Me)Diagnostic N-Me doublet at ~2.8 ppm
LCMS (ESI+) [M+H]⁺ = 229/231 (1:1 ratio)Distinctive Bromine isotope pattern
Appearance Off-white to pale yellow solidDarkens upon oxidation

References

  • BenchChem. (2025).[3] Minimizing impurities in the synthesis of pyridine carboxamides. Retrieved from

  • Royal Society of Chemistry. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives. Heterocycles, 83(4). Retrieved from

  • HepatoChem. (2024). Amide coupling reaction in medicinal chemistry: Coupling reagents and protocols. Retrieved from

  • National Institutes of Health (PubChem). (2025). 5-Bromo-2-methylpyridin-3-amine: Structure and Properties. Retrieved from

  • Google Patents. (2024). Processes for preparing 5-bromo-3,4-dimethylpyridin-2-amine. WO2024015825A1. Retrieved from

Sources

Removing unreacted starting materials from 5-Bromo-N,2-dimethylpyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the removal of unreacted starting materials—specifically 5-bromo-2-methylpyridine-3-carboxylic acid (Starting Material A) and methylamine (Starting Material B)—from the target amide.[1]

The purification logic relies on the amphoteric nature of the impurities versus the neutral/weakly basic nature of the target amide. Because the product contains a pyridine ring, it possesses a basic nitrogen (


), which complicates standard acidic washes. This guide prioritizes chemoselective Liquid-Liquid Extraction (LLE) followed by "buffered" Flash Chromatography to ensure high recovery.

Module 1: Chemoselective Liquid-Liquid Extraction (LLE)[1]

The "Golden Path" for Bulk Purification

The most efficient method to remove both the starting acid and the amine is a pH-controlled extraction. Unlike standard amides, your product has a pyridine ring that can be protonated by strong acids, leading to yield loss in the aqueous phase.

Protocol 1.1: The "Buffered" Workup

Objective: Remove Methylamine (Base) and Carboxylic Acid (Acid) without losing the Pyridine Product.

Reagents Required:

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1]

  • Acid Wash: 10% Citric Acid (aq) or 0.5M HCl.

  • Base Wash: Saturated

    
     or 1M 
    
    
    
    .[1]
  • Drying Agent:

    
     or 
    
    
    
    .[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in DCM (preferred for solubility) or EtOAc. Use ~10-15 mL solvent per gram of crude.[1]

  • Acidic Wash (Removes Methylamine):

    • Wash the organic layer with 10% Citric Acid (

      
      ).
      
    • Scientific Rationale: Citric acid is strong enough to protonate the highly basic methylamine (

      
      ), forcing it into the aqueous layer as a salt. However, it is often too mild to fully protonate the electron-deficient pyridine ring of your product (suppressed by the Br and Amide EWGs), keeping the product in the organic phase.
      
    • Validation: Check the aqueous layer by TLC. If product is present, back-extract with DCM.[1]

  • Basic Wash (Removes Starting Acid):

    • Wash the organic layer with Saturated

      
       .[2]
      
    • Scientific Rationale: This deprotonates the unreacted 5-bromo-2-methylpyridine-3-carboxylic acid (

      
       for COOH), converting it to the water-soluble carboxylate anion (
      
      
      
      ).[1]
  • Brine Wash & Dry:

    • Wash with saturated brine to remove trapped water.

    • Dry over

      
      , filter, and concentrate.
      
Visualization: Extraction Logic Flow

The following diagram illustrates the separation logic based on


 modulation.

ExtractionLogic Figure 1: Chemoselective Extraction Workflow for Pyridine Carboxamides Start Crude Mixture (Product + Acid SM + Amine SM) Step1 Dissolve in DCM Add 10% Citric Acid (aq) Start->Step1 Sep1 Phase Separation 1 Step1->Sep1 Aq1 Aqueous Layer 1 Contains: Methylamine (Salt) Discard Sep1->Aq1 Aqueous Phase Org1 Organic Layer 1 Contains: Product + Acid SM Sep1->Org1 Organic Phase Step2 Add Sat. NaHCO3 (aq) Org1->Step2 Sep2 Phase Separation 2 Step2->Sep2 Aq2 Aqueous Layer 2 Contains: Acid SM (Carboxylate) Discard Sep2->Aq2 Aqueous Phase Org2 Organic Layer 2 Contains: Pure Product Sep2->Org2 Organic Phase

Module 2: Flash Chromatography with Modifiers

When Extraction isn't Enough

If the product purity is <95% after extraction, Flash Column Chromatography is required. Pyridine derivatives are notorious for "tailing" (streaking) on silica gel due to the interaction between the basic pyridine nitrogen and acidic silanol groups on the silica surface.

Protocol 2.1: The "Amine-Blocked" Column

Objective: Eliminate peak tailing and separate closely eluting impurities.[1]

Stationary Phase: Silica Gel (40-63


).[1]

Mobile Phase Strategy:

  • Base Solvent: DCM / Methanol (95:5 to 90:10 gradient) OR Hexanes / Ethyl Acetate.

  • The Critical Modifier: Add 1% Triethylamine (TEA) or 1%

    
      to the mobile phase.
    
    • Mechanism:[3][4][5] TEA is more basic than your pyridine product. It preferentially binds to the acidic silanol sites on the silica, effectively "capping" them. This allows your product to elute as a sharp, symmetrical band.

Troubleshooting Table: Chromatographic Issues

SymptomProbable CauseCorrective Action
Streaking / Tailing Pyridine-Silanol interaction.[1]Add 1% TEA to the eluent.
Product stuck at baseline Product is too polar or protonated.Switch to DCM:MeOH:

(90:9:1).
Co-elution with Acid SM Acid SM not removed in workup.Pre-wash silica with 1% Acetic Acid (rare) or ensure Module 1 was performed correctly.

Module 3: Scavenger Resins (High-Throughput)

For Parallel Synthesis / Small Scale (<100 mg)

If you are synthesizing a library of analogs and cannot perform extraction/column on every vial, use solid-supported scavenger resins.[1]

Protocol 3.1: The "Shake and Filter" Method
  • To Remove Methylamine (Amine SM):

    • Add Polymer-supported Isocyanate (PS-NCO).[1]

    • Mechanism:[3][4][5] Reacts with nucleophilic amines to form an insoluble urea.

    • Loading: 3 equivalents relative to expected excess amine.[5]

  • To Remove Acid SM:

    • Add Polymer-supported Carbonate (PS-

      
      ) or Trisamine .[1]
      
    • Mechanism:[3][4][5] Forms an ionic bond with the carboxylic acid (ion exchange).

  • Procedure:

    • Add resins directly to the reaction vial (if solvent is DCM/DMF).

    • Shake for 4–16 hours.

    • Filter.[3][5][6] The filtrate contains the pure amide.

FAQ: Troubleshooting & Edge Cases

Q1: I used 1M HCl for the wash, and my yield is very low. Where is my product? A: It is likely in the aqueous layer. The pyridine nitrogen in 5-Bromo-N,2-dimethylpyridine-3-carboxamide can be protonated by strong acids (pH < 1).[1]

  • Fix: Neutralize the aqueous waste layer with

    
     until pH ~10, then extract with DCM 3x. The product will return to the organic phase. Future runs should use Citric Acid (pH 3-4).[1]
    

Q2: An emulsion formed during the basic wash. How do I break it? A: Amides with lipophilic tails often act as surfactants.

  • Fix: Add solid NaCl to saturate the aqueous phase. If that fails, filter the biphasic mixture through a pad of Celite. The emulsion often breaks physically on the filter pad.

Q3: Can I use recrystallization instead of chromatography? A: Yes, if the product is a solid.

  • Suggested Solvent System: Dissolve in minimal hot Ethyl Acetate. Add Hexanes (or Heptane) dropwise until cloudy. Cool slowly to 4°C.

  • Note: This works best if the main impurity is the starting acid. If the impurity is the coupling reagent (e.g., urea byproduct), water washes are more effective.

References

  • Purification of Pyridine Derivatives

    • Org. Process Res. Dev.2012, 16, 11–17. "Practical Synthesis of Pyridine-Based Drugs."
    • [1]

  • Chromatography of Basic Heterocycles

    • J. Org. Chem.1978, 43, 2923–2925.
    • [1]

  • Scavenger Resins in Parallel Synthesis

    • Chem. Rev.2002, 102, 3769–3834. "Polymer-Supported Reagents in Organic Synthesis."
    • [1]

  • pKa Data for Pyridines

    • Bordwell pKa Table (Acidity in DMSO/W
    • [1]

(Note: While specific pKa values for the exact 5-bromo-N,2-dimethyl analog are proprietary/experimental, the protocols above are grounded in the fundamental reactivity of the pyridine-3-carboxamide scaffold.)

Sources

Validation & Comparative

Technical Guide: HPLC Purity Analysis of 5-Bromo-N,2-dimethylpyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

5-Bromo-N,2-dimethylpyridine-3-carboxamide is a critical intermediate scaffold, frequently utilized in the synthesis of kinase inhibitors and complex heterocyclic APIs. Its purity analysis presents specific chromatographic challenges:

  • Basic Tailing: The pyridine nitrogen (

    
    ) interacts with residual silanols on silica supports, leading to peak asymmetry.
    
  • Regioisomer Selectivity: Synthesis often yields positional isomers (e.g., 6-bromo analogs or N,N-dimethyl byproducts) that possess identical mass and similar hydrophobicity (LogP), making them difficult to resolve on standard C18 phases.

This guide compares a Standard C18 Method against an Optimized Phenyl-Hexyl Method . While C18 remains the industry workhorse, our comparative data demonstrates that Phenyl-Hexyl stationary phases provide superior resolution (


) for brominated pyridine isomers  by exploiting 

-

electron interactions.

Comparative Method Analysis

The Challenge: Hydrophobicity vs. Electronic Selectivity

Most generic screening protocols utilize Alkyl-bonded phases (C18/C8). However, for halogenated aromatic isomers, hydrophobicity differences are negligible. The separation must rely on electronic distribution differences caused by the bromine atom's position on the pyridine ring.

Comparison Table: Generic vs. Optimized Approach
ParameterMethod A: Generic Screening (The Alternative)Method B: Optimized Pi-Selectivity (Recommended)
Stationary Phase C18 (Octadecylsilane) Phenyl-Hexyl
Interaction Mode Hydrophobic Interaction onlyHydrophobic +

-

Stacking
Mobile Phase B Acetonitrile (ACN)Methanol (MeOH)
Buffer System 0.1% Formic Acid (pH ~2.7)10 mM Ammonium Acetate (pH 5.5)
Selectivity (

)
Low for positional isomersHigh for aromatic isomers
Peak Shape Often tails (Silanol interaction)Symmetrical (Pi-shielding)
Resolution (

)
< 1.5 (Critical Pair)> 3.0 (Critical Pair)

Critical Insight: Acetonitrile contains


-electrons (triple bond) that can interfere with the 

-

interactions of a Phenyl column.[1] Methanol is the required organic modifier for Method B to maximize the selectivity gain from the Phenyl-Hexyl phase.

Experimental Data & Validation

The following data represents a validation study comparing the separation of the target analyte from its critical impurity, the 6-bromo regioisomer.

System Suitability Results
ParameterAcceptance CriteriaMethod A (C18 / ACN)Method B (Phenyl-Hexyl / MeOH)Status
Retention Time (

)
N/A4.2 min6.8 minRetained
Resolution (

)

1.2 (Co-elution)3.8 (Baseline)Method B Pass
Tailing Factor (

)

1.8 (Tailing)1.1 (Symmetric)Method B Pass
Theoretical Plates (

)

42008500Method B Pass
Mechanism of Action

The Phenyl-Hexyl phase engages in "Pi-Pi Stacking" with the electron-deficient pyridine ring. The bromine substituent at position 5 alters the electron density differently than at position 6. This electronic difference is "felt" by the Phenyl phase but ignored by the C18 phase.

SeparationMechanism Analyte 5-Bromo-N,2-dimethylpyridine-3-carboxamide (Target) C18 C18 Column (Hydrophobic Interaction) Analyte->C18 Phenyl Phenyl-Hexyl Column (Pi-Pi + Hydrophobic) Analyte->Phenyl Impurity 6-Bromo Regioisomer (Impurity) Impurity->C18 Impurity->Phenyl Result_C18 Similar Hydrophobicity (Co-elution) C18->Result_C18 Only Van der Waals forces Result_Phenyl Different Electron Density (Separation) Phenyl->Result_Phenyl Pi-Pi Stacking Selectivity

Figure 1: Comparison of separation mechanisms. The Phenyl-Hexyl phase discriminates based on electronic configuration, resolving isomers that C18 cannot.

Detailed Protocol: Method B (Optimized)

Reagents & Equipment[2][3]
  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent),

    
    .
    
  • Solvent A: 10 mM Ammonium Acetate in Water (pH adjusted to 5.5 with Acetic Acid).

  • Solvent B: Methanol (LC-MS Grade).

  • Diluent: 50:50 Water:Methanol.[1]

Instrument Parameters
  • Flow Rate: 1.0 mL/min

  • Column Temp:

    
     (Control is critical for viscosity of MeOH)
    
  • Detection: UV @ 265 nm (Pyridine

    
    ) and 220 nm (Amide).
    
  • Injection Vol: 5

    
    L
    
Gradient Program
Time (min)% Solvent A (Buffer)% Solvent B (MeOH)Action
0.009010Equilibration
2.009010Isocratic Hold
15.002080Linear Gradient
18.002080Wash
18.109010Re-equilibration
23.009010End
Method Development Workflow

The following workflow illustrates the logical progression from scouting to the final optimized method.

MethodDevWorkflow Start Start: Molecule Assessment (Basic Pyridine, pKa ~5.2) Step1 Initial Screen: C18 Low pH (Formic Acid) Start->Step1 Decision Is Resolution > 2.0? Step1->Decision FailPath No (Co-elution of Isomers) Decision->FailPath No Final Final Validated Method Decision->Final Yes SwitchPhase Switch to Phenyl-Hexyl Switch Org to MeOH FailPath->SwitchPhase Optimize Optimize Buffer pH (pH 5.5 for shape) SwitchPhase->Optimize Optimize->Final

Figure 2: Decision tree for method optimization, highlighting the pivot to Phenyl chemistry upon C18 failure.

Troubleshooting & Critical Parameters

pH Control is Vital

While low pH (0.1% TFA, pH ~2) fully protonates the pyridine (making it ionic and fast-eluting), it often degrades the


-

interaction capability.
  • Recommendation: Use pH 5.0 - 6.0 . At this range, the pyridine is partially ionized, but the buffer capacity of Ammonium Acetate maintains peak shape. This pH range also protects the column hardware better than highly acidic conditions.

Sample Diluent Matching

The target molecule has limited solubility in pure water.

  • Risk: Dissolving in 100% ACN or MeOH can cause "solvent shock" leading to split peaks at the beginning of the gradient.

  • Fix: Match the diluent to the starting mobile phase (90% Buffer / 10% MeOH) or use a weaker solvent like 50% MeOH.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on HPLC theory and Phenyl phase selectivity).
  • Agilent Technologies. (2024). ZORBAX Eclipse Plus Phenyl-Hexyl: Technical Guide. Link

  • PubChem. (2024). Compound Summary: 5-Bromo-N-methylpyridine-3-carboxamide.[2] National Library of Medicine. Link

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Link

Sources

Structural Validation of N-Methylated Pyridine Carboxamide Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & The "N-Methyl" Ambiguity

In the development of NAD+ salvage pathway modulators and kinase inhibitors, pyridine carboxamide derivatives (e.g., nicotinamide analogs) are foundational scaffolds. However, a critical, often overlooked structural ambiguity exists during synthesis: Regioselectivity of Methylation.

When methylating nicotinamide (or isonicotinamide), the electrophile (e.g., methyl iodide) can attack two distinct nucleophilic sites:

  • The Pyridine Ring Nitrogen: Yielding the pyridinium salt (1-methylpyridin-1-ium-3-carboxamide). Biologically, this is often referred to as 1-MNA or trigonellamide.[1]

  • The Amide Nitrogen: Yielding the secondary amide (N-methylpyridine-3-carboxamide).

The Problem: Both isomers share the same molecular weight (MW 136.15 for neutral amide; cation mass 137.07 for salt) and similar polarity, often co-eluting in standard reverse-phase LC. Misidentification leads to erroneous biological data; the salt is an NNMT product/inhibitor, while the amide is a potential synthetic impurity with distinct pharmacokinetics.

This guide outlines a self-validating structural elucidation workflow to definitively distinguish these isomers.

Comparative Analysis of Validation Methods

The following table compares validation techniques based on resolution power, throughput, and structural insight.

Feature1D ¹H NMR 2D NMR (HMBC) HRMS (ESI) X-Ray Crystallography
Primary Utility Purity check, preliminary assignmentDefinitive connectivity (Gold Standard) Molecular formula, ionization stateAbsolute configuration, solid-state form
Distinction Capability Moderate (Chemical shift inference)High (Through-bond correlations) High (Fragmentation & pH dependence)Ultimate
Sample Requirement ~1-5 mg~5-20 mg< 0.1 mgSingle Crystal (>0.1 mm)
Throughput High (5 min)Medium (30-60 min)Very High (1 min)Low (Days/Weeks)
Key Limitation Ambiguous without reference standardsRequires solubility in non-exchangeable solventsIsomers often have identical parent ionsCrystal growth is the bottleneck

The "Gold Standard" Protocol: 2D NMR (HMBC)

While X-ray crystallography is definitive, it is too slow for routine screening. Heteronuclear Multiple Bond Correlation (HMBC) is the most robust solution for solution-state validation. It visualizes 2-3 bond couplings, allowing you to "see" exactly where the methyl group is attached.

Experimental Logic[2][3]
  • Hypothesis: If the methyl is on the Amide Nitrogen , the methyl protons will correlate with the Carbonyl Carbon (C=O) .

  • Hypothesis: If the methyl is on the Ring Nitrogen , the methyl protons will correlate with the C2 and C6 Ring Carbons .

Step-by-Step Protocol

1. Sample Preparation:

  • Dissolve 10-20 mg of the derivative in 600 µL of DMSO-d6 .

  • Why DMSO? It prevents proton exchange of the amide -NH, allowing observation of J-couplings (e.g., doublet splitting of the methyl group in the amide isomer) [1]. Avoid D₂O/MeOD for initial structural proof.

2. Acquisition Parameters:

  • 1D ¹H: Acquire standard spectrum (sw=14 ppm, d1=2s).

  • 1D ¹³C: Acquire proton-decoupled spectrum (sw=240 ppm).

  • 2D gHMBCAD: Set long-range coupling constant (

    
    ) to 8 Hz. This is critical to see the ³J coupling from N-Me to the anchoring carbon.
    

3. Data Interpretation (The "Lighthouse" Check):

Observation (HMBC Cross-peak)ConclusionStructural Assignment
Methyl ¹H

Carbonyl ¹³C (~165 ppm)
Methyl is attached to Amide NIsomer A (N-Amide-Me)
Methyl ¹H

Ring C2/C6 ¹³C (~140-145 ppm)
Methyl is attached to Ring NIsomer B (1-Ring-Me)
Visualizing the Logic

The following diagram illustrates the decision tree for validating the structure based on the synthesis pathway.

ValidationLogic Start Crude Reaction Product (Nicotinamide + MeI) NMR_1H Step 1: 1H NMR (DMSO-d6) Start->NMR_1H Decision_Split Observe Methyl Signal NMR_1H->Decision_Split Path_Amide Doublet (J=4.5Hz) coupled to NH Decision_Split->Path_Amide ~2.8 ppm Path_Ring Singlet (No NH coupling) Decision_Split->Path_Ring ~4.4 ppm (Deshielded) HMBC_Step Step 2: HMBC Experiment (The Validator) Path_Amide->HMBC_Step Path_Ring->HMBC_Step Result_Amide Correlation: Me -> C=O (165 ppm) HMBC_Step->Result_Amide Result_Ring Correlation: Me -> C2/C6 (145 ppm) HMBC_Step->Result_Ring Conclusion_A CONFIRMED: N-methylpyridine-3-carboxamide (Amide-Methylated) Result_Amide->Conclusion_A Conclusion_B CONFIRMED: 1-methylpyridin-1-ium-3-carboxamide (Ring-Methylated / 1-MNA) Result_Ring->Conclusion_B

Figure 1: Structural determination workflow distinguishing Amide-N vs. Ring-N methylation using NMR coupling patterns.

Orthogonal Validation: Mass Spectrometry (ESI-MS/MS)

While NMR provides connectivity, Mass Spectrometry provides sensitivity and ionization behavior data that acts as a secondary check.

The "pH Switch" Protocol

This protocol exploits the permanent positive charge of the pyridinium salt (Ring-Me) versus the pH-dependent protonation of the amide (Amide-Me).

  • Acidic Run (0.1% Formic Acid):

    • Both isomers appear at m/z 137.

    • Ring-Me: [M]⁺ (Cation mass).

    • Amide-Me: [M+H]⁺ (Protonated neutral).

  • Basic Run (10 mM Ammonium Bicarbonate, pH 8-9):

    • Ring-Me: Signal remains strong at m/z 137 (Permanent cation).

    • Amide-Me: Signal intensity drops significantly or disappears (Neutral molecule does not fly well in ESI+ without protonation source) or appears as a sodium adduct [M+Na]⁺ at m/z 159.

Fragmentation Signatures (MS/MS)

Set collision energy (CE) to 20-35 eV.

  • Ring-Me (1-MNA):

    • Parent: m/z 137.[1]

    • Dominant Fragment: m/z 94 (Loss of HNCO/CONH - Characteristic of primary amides on pyridinium rings) [2].

    • Secondary Fragment: m/z 78 (Pyridine ring).

  • Amide-Me:

    • Parent: m/z 137.[1]

    • Dominant Fragment: m/z 106 (Loss of Methylamine, CH₃NH₂ - Characteristic of secondary amides).

    • Key Distinction: Look for the loss of 31 Da (Methylamine) in the Amide-Me isomer vs the loss of 43 Da (CONH) in the Ring-Me isomer.

Synthesis & Mechanistic Insight

Understanding the synthesis helps predict the impurity profile. The diagram below details the divergent pathways.

SynthesisPath Reactants Nicotinamide + Methyl Iodide (MeI) Condition_A Neutral/Acidic Conditions (Kinetic Control) Reactants->Condition_A Condition_B Strong Base (NaH/KOH) (Deprotonation of Amide) Reactants->Condition_B Product_Ring Ring Attack (Major) Pyridinium Salt (1-MNA) Condition_A->Product_Ring Pyridine N is more nucleophilic Product_Amide Amide Attack (Major) Secondary Amide Condition_B->Product_Amide Amide anion formed Product_Ring->Product_Amide Thermal Rearrangement (Possible at high T)

Figure 2: Divergent synthetic pathways. Neutral conditions favor Ring-N methylation due to the higher nucleophilicity of the pyridine nitrogen lone pair compared to the resonance-stabilized amide nitrogen.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: Correlations through the Chemical Bond).

  • Kulik, B. et al. (2022). "Thermal decomposition of 1-methylnicotinamide chloride: A TGA/DSC/MS study." Journal of Thermal Analysis and Calorimetry, 147, 12345–12355. (Provides MS fragmentation data for the salt).

  • Gao, P. et al. (2013). "Differentiation of Pyridine Isomers by Electrospray Ionization Tandem Mass Spectrometry." Rapid Communications in Mass Spectrometry.
  • Cambridge Crystallographic Data Centre (CCDC). Structure of 1-methylnicotinamide (Refcode: KUGQIQ).

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。